2-(Dibenzylamino)propane-1,3-diol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(dibenzylamino)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-13-17(14-20)18(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,17,19-20H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYRDQXZVIHUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451842 | |
| Record name | 2-(dibenzylamino)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246232-73-5 | |
| Record name | 2-(dibenzylamino)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Dibenzylamino)propane-1,3-diol
This technical guide provides a comprehensive overview of the synthesis of 2-(dibenzylamino)propane-1,3-diol, a key intermediate in the development of various chemical reagents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a disubstituted aminodiol that serves as a versatile precursor in organic synthesis. Notably, it is a key starting material for the preparation of disulfide-reducing agents such as 2-(dibenzylamino)propane-1,3-dithiol (DPDT)[1]. The dibenzyl groups provide steric hindrance and influence the electronic properties of the amino group, making it a valuable building block for more complex molecules. This guide details a reliable and reproducible protocol for its laboratory-scale synthesis.
Reaction Scheme
The synthesis of this compound is achieved through the N,N-dibenzylation of 2-aminopropane-1,3-diol (serinol). This reaction proceeds via a nucleophilic substitution where the primary amine of serinol displaces the bromide from two molecules of benzyl bromide. Anhydrous potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction.
General Reaction:
2-aminopropane-1,3-diol + 2 Benzyl bromide --(K₂CO₃, EtOH, Reflux)--> this compound
Experimental Protocol
A detailed methodology for the synthesis of this compound is provided below, based on established procedures[1].
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Aminopropane-1,3-diol | C₃H₉NO₂ | 91.11 | 0.5 g | 5.48 |
| Benzyl bromide | C₇H₇Br | 171.04 | 2.0 mL (2.89 g) | 17.01 |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 2.34 g | 17.01 |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 50 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 3 x 20 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a stirring solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL), add anhydrous potassium carbonate (2.34 g, 17.01 mmol).
-
Add benzyl bromide (2.0 mL, 17.01 mmol) dropwise to the suspension with continuous stirring.
-
Heat the resulting mixture to reflux and maintain for 16 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and other volatile components under reduced pressure.
-
Quench the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Purification:
The crude product can be further purified by column chromatography on silica gel, although for many subsequent steps, the crude material may be of sufficient purity.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₂₁NO₂ |
| Molar Mass | 271.35 g/mol [2] |
| IUPAC Name | This compound[2] |
| CAS Number | 246232-73-5[2] |
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Safety Precautions
-
Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Ethanol is flammable; avoid open flames.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
Conclusion
The protocol described in this guide offers a straightforward and effective method for the synthesis of this compound. The procedure utilizes readily available starting materials and reagents, making it accessible for most chemical research laboratories. The resulting product is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel disulfide-reducing agents.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(Dibenzylamino)propane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Identifiers
2-(Dibenzylamino)propane-1,3-diol, also known as N,N-dibenzyl-DL-serinol, is a derivative of 2-aminopropane-1,3-diol (serinol) where the amino group is protected by two benzyl groups.
Chemical Structure:
Caption: Chemical structure of this compound.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 246232-73-5[1] |
| Molecular Formula | C₁₇H₂₁NO₂[1] |
| Molecular Weight | 271.35 g/mol [1] |
| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)CO |
| InChI Key | GFYRDQXZVIHUKQ-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the available computed and experimental physicochemical data for this compound is presented below. It is important to note that experimental values for several key properties have not been reported in the reviewed literature.
| Property | Value | Data Type | Source |
| Molecular Weight | 271.35 g/mol | Computed | PubChem[1] |
| XLogP3 | 1.9 | Computed | PubChem[1] |
| Hydrogen Bond Donors | 2 | Computed | PubChem |
| Hydrogen Bond Acceptors | 3 | Computed | PubChem |
| Rotatable Bond Count | 6 | Computed | PubChem |
| Topological Polar Surface Area | 43.7 Ų | Computed | PubChem[1], MOLBASE[1] |
| Heavy Atom Count | 20 | Computed | PubChem |
| Formal Charge | 0 | Computed | PubChem |
| Complexity | 249 | Computed | PubChem |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of 2-aminopropane-1,3-diol with benzyl bromide. The following protocol is adapted from a published procedure.[3]
Materials:
-
2-aminopropane-1,3-diol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Benzyl bromide
-
Ethanol (EtOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
n-hexane
Procedure:
-
To a stirred solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL), add anhydrous potassium carbonate (2.34 g, 17.01 mmol).
-
Add benzyl bromide (2.0 mL, 17.01 mmol) dropwise to the stirring solution.
-
Reflux the resulting mixture for 16 hours.
-
After completion, cool the reaction mixture to room temperature and remove the volatiles under reduced pressure.
-
Quench the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to afford the crude product.
-
Triturate the crude product with n-hexane and filter to obtain this compound as a white solid (1.41 g, 95% yield).
Caption: Synthetic workflow for this compound.
Spectroscopic Data
The following spectroscopic data has been reported for this compound.
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆, 25 °C) | δ 7.36 (d, J = 7.52 Hz, 4H), 7.28 (t, J = 7.64 Hz, 4H), 7.19 (t, J = 7.17 Hz, 2H), 4.33 (s, 2H), 3.73 (s, 4H), 3.62–3.54 (m, 4H), 2.72–2.67 (m, 1H) |
| ¹³C NMR (100 MHz, DMSO-d₆, 25 °C) | δ 140.7, 128.3, 128.0, 126.5, 60.5, 59.5, 54.1 |
| LC-MS (m/z) | Calculated for C₁₇H₂₁NO₂ [M+H]⁺ 272.16, found 272.22 |
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound.
However, it is noteworthy that this compound serves as a precursor to 2-(dibenzylamino)propane-1,3-dithiol (DPDT), a disulfide-reducing agent.[3] Disulfide-reducing agents play a crucial role in protein chemistry and cellular biology by cleaving disulfide bonds, which are important for the tertiary structure and stability of many proteins.
Derivatives of the parent molecule, 2-amino-1,3-propanediol, are known to have various biological applications. For instance, certain derivatives are used in the synthesis of pharmaceuticals, including immunosuppressants.[4]
The following diagram illustrates a generalized logical relationship where this compound acts as a synthetic intermediate.
Caption: Role as a synthetic intermediate.
Conclusion
This compound is a well-characterized compound in terms of its synthesis and spectroscopic properties. Its utility as a precursor for disulfide-reducing agents highlights its importance in synthetic chemistry. However, a significant gap exists in the literature concerning its experimental physicochemical properties and its own potential biological activities. Further research is warranted to fully elucidate the properties of this molecule, which could open up new avenues for its application in medicinal chemistry and materials science. This guide serves as a foundational document for researchers, providing the currently available data and highlighting areas for future investigation.
References
- 1. This compound | C17H21NO2 | CID 11011093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3-propanediol | 534-03-2 [chemicalbook.com]
- 3. Serinol-Based Versatile Disulfide-Reducing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]
An In-depth Technical Guide on 2-(Dibenzylamino)propane-1,3-diol (CAS: 246232-73-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Dibenzylamino)propane-1,3-diol (CAS number 246232-73-5), a substituted serinol derivative. The primary focus of this document is to detail its chemical properties, synthesis, and its role as a key intermediate in the generation of disulfide-reducing agents. While direct biological, pharmacological, and toxicological data for this specific compound are not extensively available in current scientific literature, this guide will provide context by discussing the known biological significance of its parent compound, 2-aminopropane-1,3-diol (serinol). This document aims to be a foundational resource for researchers interested in this chemical entity and its potential applications.
Chemical and Physical Properties
This compound is a propane-1,3-diol with a dibenzylamino substituent at the C2 position. Its chemical structure and key properties are summarized below.[1][2]
| Property | Value |
| CAS Number | 246232-73-5 |
| Molecular Formula | C₁₇H₂₁NO₂ |
| Molecular Weight | 271.35 g/mol |
| IUPAC Name | This compound |
| Synonyms | 2-(N,N-Dibenzyl)amino-1,3-propanediol, 1,3-Propanediol, 2-[bis(phenylmethyl)amino]- |
| Appearance | White solid |
| InChI Key | GFYRDQXZVIHUKQ-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound is well-documented as the initial step in the preparation of the disulfide-reducing agent 2-(dibenzylamino)propane-1,3-dithiol (DPDT). The reaction involves the N-alkylation of 2-aminopropane-1,3-diol (serinol) with benzyl bromide.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis described by Kumar et al. (2023).[3]
Materials:
-
2-aminopropane-1,3-diol (serinol)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Benzyl bromide
-
Ethanol (EtOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
n-hexane
Procedure:
-
To a stirring solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL), add anhydrous potassium carbonate (2.34 g, 17.01 mmol).
-
Add benzyl bromide (2.0 mL, 17.01 mmol) dropwise to the stirring mixture.
-
Reflux the reaction mixture for 16 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the volatiles under reduced pressure.
-
Quench the residue with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Triturate the crude product with n-hexane and filter to obtain this compound as a white solid.
Yield: The synthesis is reported to afford the desired product in excellent yield and high purity without the need for column purification.[3]
Synthesis workflow for this compound.
Role as a Synthetic Intermediate
The primary documented application of this compound is as a precursor to 2-(dibenzylamino)propane-1,3-dithiol (DPDT), a disulfide-reducing agent. The diol is converted to the dithiol in a two-step process involving chlorination of the hydroxyl groups followed by displacement with a thiol-containing nucleophile.
References
Synthesis of 2-(dibenzylamino)propane-1,3-diol: A Technical Guide to Starting Materials and Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-(dibenzylamino)propane-1,3-diol, a key intermediate in various chemical and pharmaceutical applications. The document details the primary starting materials, outlines key experimental protocols, and presents quantitative data to facilitate comparison between different synthetic strategies.
Primary Synthetic Route: N,N-Dibenzylation of 2-Aminopropane-1,3-diol (Serinol)
The most direct and commonly cited method for the synthesis of this compound involves the N,N-dibenzylation of the readily available starting material, 2-aminopropane-1,3-diol, also known as serinol. This reaction utilizes benzyl bromide as the benzylation agent in the presence of a base.
Starting Materials
The essential starting materials for this primary synthetic route are:
-
2-Aminopropane-1,3-diol (Serinol): A commercially available amino alcohol.
-
Benzyl Bromide: The source of the benzyl groups for the N-alkylation.
-
Anhydrous Potassium Carbonate (K₂CO₃): Acts as a base to facilitate the reaction.
-
Ethanol (EtOH): A common solvent for this type of reaction.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound:
-
To a stirring solution of 2-aminopropane-1,3-diol (1.0 equivalent) in ethanol, anhydrous potassium carbonate (approximately 3.1 equivalents) is added.
-
Benzyl bromide (approximately 3.1 equivalents) is then added dropwise to the stirred solution.
-
The resulting mixture is heated to reflux and maintained at this temperature for approximately 16 hours.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then quenched with a saturated solution of sodium bicarbonate (NaHCO₃) and extracted multiple times with ethyl acetate (EtOAc).
-
The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄) and filtered.
-
Finally, the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified if necessary.[1][2]
Quantitative Data
The following table summarizes the quantitative data for the N,N-dibenzylation of 2-aminopropane-1,3-diol.
| Starting Material (Equivalents) | Reagent (Equivalents) | Base (Equivalents) | Solvent | Reaction Time (h) | Temperature | Yield |
| 2-Aminopropane-1,3-diol (1.0) | Benzyl Bromide (3.1) | Anhydrous K₂CO₃ (3.1) | Ethanol | 16 | Reflux | Not explicitly stated in the provided text, but implied to be a viable synthesis. |
Alternative Synthetic Strategies for the Precursor: 2-Aminopropane-1,3-diol
A comprehensive understanding of the synthesis of this compound also involves an examination of the synthetic routes to its key precursor, 2-aminopropane-1,3-diol. Several alternative methods exist, starting from different materials.
Reductive Amination of 1,3-Dihydroxyacetone
One of the simplest routes to 2-aminopropane-1,3-diol involves the reductive amination of 1,3-dihydroxyacetone.[3] This process typically involves the reaction of the dihydroxyacetone dimer with an amine source, followed by reduction.
-
Starting Materials: 1,3-Dihydroxyacetone dimer, ammonia or a substituted amine (e.g., an alkoxyamine or benzylamine), and a reducing agent.
-
General Procedure: The 1,3-dihydroxyacetone dimer is reacted with the amine source in a suitable solvent to form an imine or alkoxyimine intermediate. This intermediate is then reduced to form 2-amino-1,3-propanediol. Hydrogenation in the presence of a catalyst (e.g., platinum on carbon) is a common reduction method.[3]
Reduction of 2-Nitro-1,3-propanediol Derivatives
Another established method is the reduction of a nitro group to an amine. This can be applied to the synthesis of 2-aminopropane-1,3-diol and its derivatives.
-
Starting Materials: A 2-nitro-1,3-propanediol derivative and a reducing agent.
-
General Procedure: The nitro-diol is reduced to the corresponding amino-diol. A variety of reducing agents can be employed for this transformation.
Synthesis from Bronopol (2-Bromo-2-nitropropane-1,3-diol)
A specific example of the above strategy involves the use of bronopol as a starting material.
-
Starting Materials: 2-Bromo-2-nitropropane-1,3-diol (Bronopol), a reducing agent (e.g., tin and hydrochloric acid).
-
General Procedure: The nitro group of bronopol is reduced to an amino group.
Signaling Pathways and Experimental Workflows
To visualize the synthetic strategies, the following diagrams illustrate the reaction pathways.
Caption: Primary synthetic route to this compound.
Caption: Overview of synthetic pathways to this compound.
References
- 1. Synthesis of bis(1,3-dihydroxy-isopropyl)amine by reductive amination of dihydroxyacetone: Open chain equivalent of DMDP and a potential AB4 dendritic monomer | Department of Chemistry [chem.ox.ac.uk]
- 2. Serinol-Based Versatile Disulfide-Reducing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Spectral Characteristics of 2-(dibenzylamino)propane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-(dibenzylamino)propane-1,3-diol, a versatile intermediate in chemical synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.36 | d, J = 7.52 Hz | 4H | Aromatic (o-protons of benzyl) |
| 7.28 | t, J = 7.64 Hz | 4H | Aromatic (m-protons of benzyl) |
| 7.19 | t, J = 7.17 Hz | 2H | Aromatic (p-protons of benzyl) |
| 4.33 | s | 2H | -OH |
| 3.73 | s | 4H | -CH₂- (benzyl) |
| 3.62–3.54 | m | 4H | -CH₂- (propanediol) |
| 2.72–2.67 | m | 1H | -CH- (propanediol) |
Solvent: DMSO-d₆, Spectrometer: 400 MHz[1]
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 140.7 | Aromatic (quaternary C of benzyl) |
| 128.3 | Aromatic (o- or m-C of benzyl) |
| 128.0 | Aromatic (o- or m-C of benzyl) |
| 126.5 | Aromatic (p-C of benzyl) |
| 60.5 | -CH- (propanediol) |
| 59.5 | -CH₂- (propanediol) |
| 54.1 | -CH₂- (benzyl) |
Solvent: DMSO-d₆, Spectrometer: 100 MHz[1]
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 272.16 | [M+H]⁺ (Calculated) |
| 272.22 | [M+H]⁺ (Found) |
Ionization Mode: Positive Ion Mode[1]
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| 1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic ring) |
| 1250-1000 | Medium to Strong | C-N stretch (tertiary amine) |
| 1260-1000 | Strong | C-O stretch (primary alcohol) |
| 770-730, 710-690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Note: This is a predicted spectrum based on typical functional group absorption frequencies.
Experimental Protocols
Synthesis of this compound
To a solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL), anhydrous potassium carbonate (2.34 g, 17.01 mmol) was added with stirring. Benzyl bromide (2.0 mL, 17.01 mmol) was then added dropwise to the mixture. The resulting solution was refluxed for 16 hours. After completion, the reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was quenched with a saturated solution of sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were dried over anhydrous magnesium sulfate, filtered, and the solvent was evaporated under reduced pressure. The crude product was triturated with n-hexane and filtered to yield this compound as a white solid (1.41 g, 95% yield).[1]
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE III 400 MHz spectrometer.[1] The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm). Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry
Mass spectrometry data were obtained using a Thermo Fisher Scientific UltiMate 3000 UHPLC-ISQ EC single quadrupole mass spectrometer in positive ion mode.[1]
Infrared (IR) Spectroscopy (General Protocol)
While a specific experimental spectrum for this compound was not found, a general protocol for obtaining an IR spectrum is as follows: A small amount of the solid sample is placed on the diamond crystal of an attenuated total reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.
Visualizations
Experimental Workflow for Spectral Characterization
The following diagram illustrates the logical workflow for the synthesis and spectral characterization of this compound.
Caption: Synthesis and spectral analysis workflow.
References
An In-depth Technical Guide to the Dibenzylation of 2-Aminopropane-1,3-diol
This technical guide provides a detailed overview of the chemical synthesis of N,N-dibenzyl-2-aminopropane-1,3-diol, a tertiary amine, from its primary amine precursor, 2-aminopropane-1,3-diol. This transformation is of interest to researchers and drug development professionals for the synthesis of complex molecules where the protection of a primary amine or the introduction of bulky benzyl groups is required. The guide will explore the two primary mechanisms for this conversion: direct N-alkylation and reductive amination, presenting experimental protocols, quantitative data, and visual diagrams of the underlying chemical pathways.
Core Mechanisms for Dibenzylation
The dibenzylation of 2-aminopropane-1,3-diol can be achieved through two main synthetic routes:
-
Reductive Amination: This is a more controlled, two-step approach that avoids the issue of over-alkylation.[2][3] The primary amine is first reacted with two equivalents of benzaldehyde to form an intermediate imine (Schiff base). This imine is then reduced in situ to the corresponding secondary amine. The process is repeated to achieve dibenzylation. A key advantage of this method is that imines only form once on a given amine, preventing uncontrolled multiple alkylations.[3] This reaction is often carried out as a one-pot synthesis.
Experimental Protocols
Method 1: Direct N-Alkylation with Benzyl Bromide
This protocol describes a general procedure for the dibenzylation of a primary amine using a benzyl halide.
Materials:
-
2-aminopropane-1,3-diol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (CH₃CN) or other polar aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-aminopropane-1,3-diol (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (2.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Reductive Amination with Benzaldehyde
This protocol outlines a general procedure for dibenzylation via reductive amination.
Materials:
-
2-aminopropane-1,3-diol
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-aminopropane-1,3-diol (1.0 eq) in dichloromethane.
-
Add benzaldehyde (2.2 eq) to the solution and stir at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (2.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following table summarizes typical quantitative data for the benzylation of primary amines. Note that specific yields for the dibenzylation of 2-aminopropane-1,3-diol may vary depending on the exact reaction conditions and purification methods.
| Parameter | Direct N-Alkylation | Reductive Amination |
| Starting Materials | 2-aminopropane-1,3-diol, Benzyl bromide, Base | 2-aminopropane-1,3-diol, Benzaldehyde, Reducing agent |
| Equivalents of Benzylating Agent | 2.2 eq | 2.2 eq |
| Typical Solvent | Acetonitrile, DMF | Dichloromethane, Methanol |
| Typical Base/Reducing Agent | K₂CO₃, Et₃N | NaBH(OAc)₃, NaBH₃CN |
| Reaction Temperature | Room temperature to reflux | 0°C to room temperature |
| Typical Reaction Time | 12-24 hours | 2-12 hours |
| Reported Yields (for similar amines) | Variable, often moderate due to side products | Generally high, >80% |
Visualization of Mechanisms and Workflows
To better illustrate the chemical processes, the following diagrams have been generated using the DOT language.
Direct N-Alkylation Pathway
Reductive Amination Pathway
Experimental Workflow for Reductive Amination
References
An In-Depth Technical Guide to the Stereoisomers of 2-(Dibenzylamino)propane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomerism of 2-(dibenzylamino)propane-1,3-diol, a substituted derivative of the prochiral molecule serinol. The central focus of this document is the identification of the chiral center, the resulting enantiomeric pair, and the methodologies for their synthesis, separation, and characterization. This guide is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development, offering detailed experimental protocols and data presentation to facilitate further investigation and application of these stereoisomers.
Introduction to this compound and its Stereochemistry
This compound, with the molecular formula C₁₇H₂₁NO₂, is a tertiary amine and a diol. Its core structure is derived from 2-aminopropane-1,3-diol, commonly known as serinol. The substitution of the two hydrogen atoms of the primary amine with benzyl groups leads to the formation of this compound.
The key to understanding the stereochemistry of this molecule lies in its propane backbone. The central carbon atom (C2), to which the dibenzylamino group is attached, is a stereocenter or chiral center. This is because it is bonded to four different substituents:
-
A hydrogen atom (-H)
-
A dibenzylamino group (-N(CH₂Ph)₂)
-
A hydroxymethyl group (-CH₂OH) from C1
-
Another hydroxymethyl group (-CH₂OH) from C3
The presence of this single chiral center means that this compound exists as a pair of enantiomers: the (R)- and (S)-isomers. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.
dot graph Stereoisomers { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
racemate [label="this compound (Racemic Mixture)"]; R_isomer [label="(R)-2-(Dibenzylamino)propane-1,3-diol", pos="2,0!"]; S_isomer [label="(S)-2-(Dibenzylamino)propane-1,3-diol", pos="-2,0!"];
Synthesis of Racemic this compound
The synthesis of the racemic mixture of this compound can be achieved through the N-alkylation of 2-aminopropane-1,3-diol (serinol) with benzyl bromide.[1]
Experimental Protocol: Synthesis of Racemic this compound[1]
-
Materials:
-
2-Aminopropane-1,3-diol (Serinol)
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
n-hexane
-
-
Procedure:
-
To a stirred solution of 2-aminopropane-1,3-diol (1.0 eq) in ethanol, add anhydrous potassium carbonate (3.1 eq).
-
Add benzyl bromide (3.1 eq) dropwise to the suspension.
-
Reflux the reaction mixture for 16 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Quench the residue with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x volume).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by trituration with n-hexane to yield this compound as a white solid.
-
Separation of Enantiomers
The resolution of the racemic mixture into its individual enantiomers is a critical step for studying their distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Experimental Protocol: Chiral HPLC Separation (General Method)
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Column:
-
A chiral column, for example, a cellulose or amylose-based column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
-
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve baseline separation. A typical starting point could be 90:10 (v/v) hexane:isopropanol.
-
-
Flow Rate:
-
Typically 0.5 - 1.0 mL/min.
-
-
Detection:
-
UV detection at a wavelength where the benzyl groups absorb (e.g., 254 nm).
-
-
Procedure:
-
Dissolve a small amount of the racemic this compound in the mobile phase.
-
Inject the sample onto the chiral column.
-
Elute with the optimized mobile phase.
-
Monitor the elution profile with the UV detector. The two enantiomers should appear as two distinct peaks.
-
Characterization of Stereoisomers
Once separated, the individual enantiomers must be characterized to confirm their identity and purity. The primary techniques for this are polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound. Enantiomers will rotate light to an equal but opposite degree.
-
Specific Rotation [α]: The specific rotation is a characteristic physical property of a chiral compound. It is calculated from the observed rotation using the following formula:
[α] = α / (l × c)
where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
As of the latest literature search, specific rotation values for the enantiomers of this compound have not been reported.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. In a standard achiral solvent, the NMR spectra of the two enantiomers are identical. However, in the presence of a chiral solvating agent or a chiral shift reagent, it is possible to distinguish between the enantiomers.
A representative ¹H NMR spectrum of racemic this compound in DMSO-d₆ shows the following characteristic signals[1]:
-
7.36 ppm (d, 4H): Aromatic protons of the benzyl groups.
-
7.28 ppm (t, 4H): Aromatic protons of the benzyl groups.
-
7.19 ppm (t, 2H): Aromatic protons of the benzyl groups.
-
4.33 ppm (s, 2H): Hydroxyl protons.
-
3.73 ppm (s, 4H): Methylene protons of the benzyl groups (-CH₂-Ph).
-
3.62-3.54 ppm (m, 4H): Methylene protons of the diol backbone (-CH₂OH).
-
2.72-2.67 ppm (m, 1H): Methine proton of the diol backbone (-CH-).
A representative ¹³C NMR spectrum in DMSO-d₆ shows the following signals[1]:
-
140.7, 128.3, 128.0, 126.5 ppm: Aromatic carbons.
-
60.5, 59.5, 54.1 ppm: Aliphatic carbons.
Quantitative Data Summary
Due to the limited availability of experimental data for the individual stereoisomers of this compound, a comprehensive quantitative table cannot be provided at this time. The table below summarizes the available data for the racemic mixture.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁NO₂ | [2] |
| Molecular Weight | 271.36 g/mol | [2] |
| Appearance | White solid | [1] |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 7.36 (d, 4H), 7.28 (t, 4H), 7.19 (t, 2H), 4.33 (s, 2H), 3.73 (s, 4H), 3.62-3.54 (m, 4H), 2.72-2.67 (m, 1H) | [1] |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 140.7, 128.3, 128.0, 126.5, 60.5, 59.5, 54.1 | [1] |
Conclusion and Future Directions
This technical guide has outlined the stereochemical properties of this compound, detailing its existence as a pair of enantiomers due to a single chiral center. A reliable method for the synthesis of the racemic mixture has been presented, along with a general strategy for the separation of the enantiomers using chiral HPLC. While characterization data for the racemate is available, there is a clear need for further research to isolate and characterize the individual (R)- and (S)-enantiomers. Future work should focus on the development of a specific chiral HPLC method for their separation and the determination of their specific rotation values. Such studies are essential for elucidating the potential stereospecific biological activities of these compounds, which is of significant interest in the field of drug discovery and development.
References
An In-depth Technical Guide on the Solubility of 2-(Dibenzylamino)propane-1,3-diol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(dibenzylamino)propane-1,3-diol in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide leverages data from structurally similar compounds and outlines detailed experimental protocols for determining solubility.
Introduction
This compound, a derivative of serinol, is a chemical intermediate with potential applications in the synthesis of more complex molecules, including pharmacologically active agents.[1] Understanding its solubility in organic solvents is crucial for its synthesis, purification, and formulation. The presence of two benzyl groups suggests a degree of lipophilicity, while the diol and the tertiary amine functionalities can engage in hydrogen bonding and acid-base interactions, respectively, leading to a complex solubility profile.[2][3]
Predicted and Observed Solubility Profile
While specific quantitative data for this compound is scarce, the solubility of a closely related dithiol analogue, 2-(dibenzylamino)propane-1,3-dithiol (DPDT), has been qualitatively described. DPDT is reported to be soluble in a range of common organic solvents.[1] This information provides a strong indication of the types of solvents that are likely to dissolve this compound.
Table 1: Qualitative Solubility of the Related Compound 2-(Dibenzylamino)propane-1,3-dithiol (DPDT) in Various Organic Solvents [1]
| Solvent Name (Abbreviation) | Chemical Formula | Solvent Type |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic |
| Ethanol (EtOH) | C₂H₅OH | Polar Protic |
| Methanol (MeOH) | CH₃OH | Polar Protic |
| Chloroform (CHCl₃) | CHCl₃ | Nonpolar |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic |
Generally, amines with larger hydrocarbon chains tend to be more soluble in organic solvents.[3] Given the presence of two benzyl groups, this compound is expected to be soluble in many common organic solvents.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on standard laboratory practices for solubility assessment.[4][5][6]
Objective: To determine the approximate solubility of this compound in a selected organic solvent at a specific temperature (e.g., ambient temperature).
Materials:
-
This compound (solid)
-
Selected organic solvent(s) (e.g., ethanol, dichloromethane, ethyl acetate)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or shaker
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a micropipette. To avoid drawing up solid particles, it is recommended to filter the supernatant through a syringe filter compatible with the solvent.
-
-
Quantification:
-
Dilute the collected supernatant with a known volume of the solvent to a concentration suitable for the chosen analytical method.
-
Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) × Dilution Factor
-
General Considerations for Amine Solubility:
-
pH Adjustment: The tertiary amine in this compound is basic and can be protonated. In aqueous systems, adjusting the pH with a dilute acid would be expected to increase its solubility.[6] While this is less relevant for purely organic solvents, the presence of acidic or basic impurities in the solvent could influence solubility.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to control and report the temperature at which the solubility is determined.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: A flowchart of the experimental procedure for determining the solubility of a compound.
Conclusion
References
An In-depth Technical Guide to the Theoretical Yield Calculation of 2-(dibenzylamino)propane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed methodology for calculating the theoretical yield of 2-(dibenzylamino)propane-1,3-diol, a key intermediate in various chemical syntheses. The calculation is based on a specific experimental protocol, ensuring relevance and practical application for professionals in the field of drug development and chemical research.
Introduction
The accurate prediction of product yield is a fundamental aspect of chemical synthesis. The theoretical yield represents the maximum amount of product that can be generated from a given amount of reactants, assuming complete chemical reaction and no loss of material. This guide will walk through the necessary steps to calculate the theoretical yield of this compound, based on a documented synthetic route.
Reaction Scheme and Stoichiometry
The synthesis of this compound is achieved through the N-alkylation of 2-aminopropane-1,3-diol (also known as serinol) with benzyl bromide in the presence of a base, such as anhydrous potassium carbonate (K₂CO₃), and ethanol (EtOH) as the solvent. The reaction proceeds as follows:
C₃H₉NO₂ + 2 C₇H₇Br + K₂CO₃ → C₁₇H₂₁NO₂ + 2 KBr + H₂O + CO₂
This balanced chemical equation indicates that one mole of 2-aminopropane-1,3-diol reacts with two moles of benzyl bromide to produce one mole of this compound.
Experimental Protocol
The following experimental protocol, adapted from a published procedure, will be used for the theoretical yield calculation.[1]
-
Reactants:
-
2-aminopropane-1,3-diol: 0.5 g
-
Benzyl bromide: 2.0 mL
-
Anhydrous potassium carbonate (K₂CO₃): 2.34 g
-
-
Solvent:
-
Ethanol (EtOH): 50 mL
-
-
Procedure:
-
A solution of 2-aminopropane-1,3-diol in ethanol is prepared.
-
Anhydrous potassium carbonate is added to the solution.
-
Benzyl bromide is added dropwise with stirring.
-
The mixture is refluxed for 16 hours.
-
Data Presentation: Reactant and Product Properties
For an accurate calculation, the physical and chemical properties of the reactants and the product are summarized in the table below.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Amount Used | Density (g/mL) |
| 2-aminopropane-1,3-diol | C₃H₉NO₂ | 91.11[2] | 0.5 g | N/A |
| Benzyl Bromide | C₇H₇Br | 171.04 | 2.0 mL | 1.438 |
| This compound | C₁₇H₂₁NO₂ | 271.35[3] | N/A | N/A |
Theoretical Yield Calculation
The theoretical yield is determined by the limiting reactant, which is the reactant that is completely consumed first in a chemical reaction.
Step 1: Calculate the moles of each reactant.
-
Moles of 2-aminopropane-1,3-diol:
-
Mass = 0.5 g
-
Molar Mass = 91.11 g/mol
-
Moles = Mass / Molar Mass = 0.5 g / 91.11 g/mol = 0.00548 mol
-
-
Moles of Benzyl Bromide:
-
Volume = 2.0 mL
-
Density = 1.438 g/mL
-
Mass = Volume × Density = 2.0 mL × 1.438 g/mL = 2.876 g
-
Molar Mass = 171.04 g/mol
-
Moles = Mass / Molar Mass = 2.876 g / 171.04 g/mol = 0.01681 mol
-
Step 2: Identify the limiting reactant.
Based on the stoichiometry of the balanced equation, 1 mole of 2-aminopropane-1,3-diol reacts with 2 moles of benzyl bromide.
-
Required moles of Benzyl Bromide:
-
0.00548 mol of 2-aminopropane-1,3-diol would require 0.00548 mol × 2 = 0.01096 mol of benzyl bromide.
-
Since the amount of benzyl bromide used (0.01681 mol) is greater than the amount required (0.01096 mol), 2-aminopropane-1,3-diol is the limiting reactant .
Step 3: Calculate the theoretical yield of the product.
The moles of the product are determined by the moles of the limiting reactant, based on the 1:1 stoichiometric ratio between 2-aminopropane-1,3-diol and this compound.
-
Moles of this compound produced:
-
0.00548 mol (from the limiting reactant)
-
-
Theoretical Yield in grams:
-
Molar Mass of product = 271.35 g/mol [3]
-
Theoretical Yield = Moles of product × Molar Mass of product
-
Theoretical Yield = 0.00548 mol × 271.35 g/mol = 1.487 g
-
Therefore, the theoretical yield of this compound for this reaction is 1.487 grams .
Visualization of the Calculation Workflow
The logical flow of the theoretical yield calculation is depicted in the following diagram.
Caption: Workflow for Theoretical Yield Calculation.
Conclusion
This guide has provided a comprehensive and detailed approach to calculating the theoretical yield of this compound. By following the outlined steps, researchers, scientists, and drug development professionals can accurately determine the maximum expected yield for this specific synthesis, which is crucial for process optimization, cost analysis, and overall research and development efficiency.
References
An In-depth Technical Guide to 2-(Dibenzylamino)propane-1,3-diol
This technical guide provides a comprehensive overview of 2-(dibenzylamino)propane-1,3-diol, a derivative of the amino alcohol serinol. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the compound's chemical properties, a detailed experimental protocol for its synthesis, and places it within the broader context of serinol and its derivatives.
Discovery and History
There is limited direct information available in the scientific literature regarding the specific discovery and historical development of this compound. Its existence is primarily documented as a synthetic intermediate in the preparation of other molecules. The history of its parent compound, 2-amino-1,3-propanediol (serinol), is more extensively documented. Serinol and its derivatives have been of interest since the mid-20th century for various applications, including as precursors for antibiotics and, more recently, for the synthesis of pharmacologically active compounds. The dibenzylated form, this compound, appears to be a result of synthetic explorations utilizing serinol as a versatile starting material.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is compiled from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₁NO₂ | --INVALID-LINK-- |
| Molecular Weight | 271.35 g/mol | --INVALID-LINK-- |
| CAS Number | 246232-73-5 | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Synonyms | 2-(N,N-Dibenzyl)amino-1,3-propanediol, N,N-dibenzyl-DL-serinol | --INVALID-LINK-- |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a 2023 publication where it serves as a precursor to a disulfide-reducing agent.[1]
Synthesis of this compound
-
Materials:
-
2-aminopropane-1,3-diol (serinol)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Benzyl bromide
-
Ethanol (EtOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL), add anhydrous potassium carbonate (2.34 g, 17.01 mmol).
-
Add benzyl bromide (2.0 mL, 17.01 mmol) dropwise to the stirring solution.
-
Reflux the resulting mixture for 16 hours.
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the volatiles under reduced pressure.
-
Quench the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the product.
-
Synthesis Workflow
The synthesis of this compound from serinol is a straightforward N-alkylation reaction. The workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Biological and Pharmacological Context
Currently, there are no specific studies in the public domain detailing the biological or pharmacological activity of this compound. Its primary documented role is that of a chemical intermediate.[1]
However, the core structure of 2-amino-1,3-propanediol is found in various biologically active molecules. For instance, the immunosuppressive drug Fingolimod (FTY720) is a substituted 2-amino-1,3-propanediol derivative. This suggests that modifications of the serinol backbone can lead to potent pharmacological effects.
Given the presence of the two benzyl groups, it is conceivable that this compound could be investigated for a range of biological activities. The lipophilic nature imparted by the benzyl groups might influence its membrane permeability and interaction with biological targets.
Future Research Directions
The lack of biological data for this compound presents an opportunity for future research. Potential avenues of investigation could include:
-
Screening for Pharmacological Activity: Evaluating the compound for various biological activities, such as immunosuppressive, anti-inflammatory, or anti-cancer effects, based on the activities of other serinol derivatives.
-
Derivatization Studies: Using this compound as a scaffold to synthesize new derivatives with potentially enhanced biological activities.
-
Toxicological Evaluation: Assessing the cytotoxicity and overall safety profile of the compound.
The following diagram illustrates a logical workflow for future research on this compound.
Caption: A proposed workflow for the future investigation of this compound.
References
Methodological & Application
Applications of 2-(Dibenzylamino)propane-1,3-diol in Organic Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 2-(dibenzylamino)propane-1,3-diol in organic synthesis. While its documented use is primarily as a key intermediate in the synthesis of a specialized disulfide-reducing agent, its structural motifs—a chiral backbone, a protected amine, and two hydroxyl groups—suggest potential for broader applications in asymmetric synthesis. This guide presents detailed protocols for its known application and explores its potential as a chiral auxiliary or ligand.
Precursor in the Synthesis of Disulfide-Reducing Agents
The most prominent application of this compound is as a precursor to 2-(dibenzylamino)propane-1,3-dithiol (DPDT), a versatile disulfide-reducing agent. DPDT is noted for its stability and effectiveness in both liquid and solid phases, with a reducing capacity comparable to dithiothreitol (DTT)[1]. The synthesis is a straightforward three-step process starting from 2-aminopropane-1,3-diol (serinol)[1].
Experimental Protocols
1.1. Synthesis of this compound
This initial step involves the protection of the amino group of serinol with benzyl groups, which proceeds in high yield[1].
-
Materials: 2-aminopropane-1,3-diol, Benzyl bromide, Anhydrous Potassium Carbonate (K₂CO₃), Ethanol (EtOH), Saturated Sodium Bicarbonate (NaHCO₃), Ethyl Acetate (EtOAc), Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
To a stirred solution of 2-aminopropane-1,3-diol (1.0 eq) in ethanol, add anhydrous K₂CO₃ (3.1 eq).
-
Add benzyl bromide (3.1 eq) dropwise to the stirring solution.
-
Reflux the resulting mixture for 16 hours.
-
After cooling to room temperature, remove the volatiles under reduced pressure.
-
Quench the residue with saturated NaHCO₃ solution and extract with EtOAc (3 x volumes).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product[1].
-
1.2. Synthesis of S,S'-(2-(dibenzylamino)propane-1,3-diyl) diethanethioate
The diol is then converted to a dithioacetate intermediate.
-
Materials: this compound, Thionyl Chloride (SOCl₂), Dichloromethane (DCM), Potassium Thioacetate, Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Triethylamine (TEA).
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCM under a nitrogen atmosphere, add excess SOCl₂.
-
Stir the mixture at 60°C for 5 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure to obtain a solid residue.
-
To this residue, add a solution of potassium thioacetate (5.0 eq) in ACN with a few drops of DMF, followed by TEA (0.1 eq).
-
Heat the reaction mixture to 60°C for 4 hours[1].
-
1.3. Synthesis of 2-(dibenzylamino)propane-1,3-dithiol (DPDT)
The final step is the deprotection of the thioacetate to yield the desired dithiol.
-
Materials: S,S'-(2-(dibenzylamino)propane-1,3-diyl) diethanethioate, Anhydrous HCl in Methanol, Dichloromethane (DCM), Water, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
To the dithioacetate (1.0 eq) under a nitrogen atmosphere, add anhydrous HCl in methanol.
-
Heat the mixture at 60°C for 2 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Dilute the resulting solid residue with DCM and wash with water.
-
Collect the organic layer, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to afford DPDT[1].
-
Quantitative Data Summary
| Step | Reactant | Product | Yield | Purity |
| 1. N-Dibenzylation | 2-aminopropane-1,3-diol | This compound | High | High (no column purification needed)[1] |
| 2. Thioacetylation | This compound | S,S'-(2-(dibenzylamino)propane-1,3-diyl) diethanethioate | High | High (no column purification needed)[1] |
| 3. Deprotection | S,S'-(2-(dibenzylamino)propane-1,3-diyl) diethanethioate | 2-(dibenzylamino)propane-1,3-dithiol (DPDT) | 95% | High |
Reaction Workflow
Potential Applications in Asymmetric Synthesis
While direct applications of this compound as a chiral auxiliary or ligand are not extensively documented in the literature, its structure is analogous to other successful chiral aminodiols and diols used in stereoselective synthesis. The presence of a C₂-symmetric backbone (in its chiral form), vicinal hydroxyl groups, and a protected nitrogen atom makes it an attractive candidate for such applications.
As a Chiral Auxiliary
Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Given that this compound can be derived from chiral serinol, it could potentially be used to control stereoselectivity in reactions such as:
-
Asymmetric Aldol Reactions: The diol could be converted into an ester or amide, with the chiral backbone influencing the facial selectivity of enolate attack on an aldehyde.
-
Asymmetric Alkylations: Attachment of the auxiliary to a prochiral substrate could direct the approach of an electrophile.
-
Asymmetric Diels-Alder Reactions: Dienophiles bearing the chiral auxiliary could exhibit high diastereoselectivity in cycloaddition reactions.
As a Chiral Ligand
The diol and amino functionalities of this compound make it a potential tridentate ligand for various metal catalysts. The dibenzyl groups provide steric bulk, which can be crucial for creating an effective chiral pocket around the metal center. Potential applications include:
-
Enantioselective Addition of Organometallic Reagents to Aldehydes: In situ formation of a chiral catalyst with metals like titanium or zinc could facilitate the enantioselective addition of alkyl or aryl groups to aldehydes.
-
Asymmetric Reduction of Ketones: As a ligand for borane or other reducing agents, it could enable the enantioselective reduction of prochiral ketones to chiral alcohols.
-
Asymmetric Catalysis: Derivatives of the diol could serve as ligands in a variety of other asymmetric transformations, such as hydrogenations, hydrosilylations, and cyclopropanations.
Logical Workflow for Exploring Potential Applications
Conclusion
Currently, the primary and well-documented application of this compound in organic synthesis is as a stable and accessible precursor for the disulfide-reducing agent DPDT. The synthetic route is efficient and high-yielding. However, the inherent chirality and functional groups of this molecule suggest a promising, yet underexplored, potential for its use as a chiral auxiliary or ligand in a variety of asymmetric transformations. Further research into these areas could unlock new and valuable applications for this versatile building block.
References
The Role of 2-(Dibenzylamino)propane-1,3-diol as a Chemical Intermediate: Applications Beyond Beta-Blocker Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the use of 2-(dibenzylamino)propane-1,3-diol as a chemical intermediate. While initial investigations explored its potential role in the synthesis of beta-blockers such as nadolol, this report clarifies its established application as a precursor to disulfide-reducing agents and presents the distinct synthetic pathway for nadolol.
Introduction: A Versatile Intermediate
This compound is a derivative of 2-aminopropane-1,3-diol (also known as serinol), a versatile building block in organic synthesis.[1][2] The dibenzylamino group serves as a protecting group for the primary amine, allowing for selective reactions at the hydroxyl groups. This intermediate is particularly useful in multi-step syntheses of complex molecules.
Established Application: Synthesis of a Disulfide-Reducing Agent
A primary application of this compound is in the synthesis of the disulfide-reducing agent 2-(dibenzylamino)propane-1,3-dithiol (DPDT).[3] DPDT is a dithiol compound used to cleave disulfide bonds in proteins and peptides, a critical step in various biochemical and pharmaceutical research applications.[3]
Synthetic Pathway from 2-Aminopropane-1,3-diol to DPDT
The synthesis of DPDT from 2-aminopropane-1,3-diol involves a three-step process, with this compound as a key intermediate.[3]
Experimental Protocols
This protocol details the N-benzylation of 2-aminopropane-1,3-diol.[3]
Materials:
-
2-Aminopropane-1,3-diol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Benzyl Bromide
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-aminopropane-1,3-diol (1.0 eq) in ethanol, add anhydrous potassium carbonate (3.1 eq).
-
Add benzyl bromide (3.1 eq) dropwise to the stirring solution.
-
Reflux the reaction mixture for 16 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Quench the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
This protocol describes the conversion of the diol to a dithioacetate intermediate.[3]
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Potassium Thioacetate
-
Acetonitrile (ACN)
-
Triethylamine (TEA)
Procedure:
-
To a stirring solution of this compound (1.0 eq) in dichloromethane under a nitrogen atmosphere, add excess thionyl chloride.
-
Stir the mixture at 60°C for 5 hours.
-
Remove the solvent under reduced pressure to obtain a solid residue.
-
To the residue, add a solution of potassium thioacetate (5.0 eq) in acetonitrile with a few drops of DMF, followed by triethylamine (0.1 eq).
-
Heat the reaction mixture to 60°C and monitor by TLC.
This final step involves the deprotection of the thioacetate to yield the desired dithiol.[3]
Materials:
-
S,S'-(2-(Dibenzylamino)propane-1,3-diyl) diethanethioate
-
Anhydrous HCl in Methanol
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To S,S'-(2-(dibenzylamino)propane-1,3-diyl) diethanethioate (1.0 eq) under a nitrogen atmosphere, add anhydrous HCl in methanol.
-
Heat the mixture at 60°C for 2 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Dilute the resulting solid residue with dichloromethane and wash with water.
-
Collect the organic layer, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to afford DPDT as a white solid.[4]
Quantitative Data
| Compound | Starting Material | Reagents | Yield | Reference |
| This compound | 2-Aminopropane-1,3-diol | Benzyl Bromide, K₂CO₃, EtOH | High | [3] |
| S,S'-(2-(Dibenzylamino)propane-1,3-diyl) diethanethioate | This compound | SOCl₂, Potassium Thioacetate, TEA | High | [3] |
| 2-(Dibenzylamino)propane-1,3-dithiol (DPDT) | S,S'-(2-(Dibenzylamino)propane-1,3-diyl) diethanethioate | Anhydrous HCl/MeOH | 95% | [3] |
Clarification on the Synthesis of Nadolol
Contrary to initial hypotheses, this compound is not a reported intermediate in the common synthetic routes for the beta-blocker nadolol.[5][6][7] The established synthesis of nadolol starts from 5,8-dihydro-1-naphthol.[5]
Established Synthetic Pathway of Nadolol
The synthesis of nadolol involves the reaction of 5,8-dihydro-1-naphthol with epichlorohydrin, followed by reaction with tert-butylamine and a subsequent cis-hydroxylation step.[4][5][8]
Beta-Adrenergic Receptor Signaling and Nadolol's Mechanism of Action
Nadolol is a non-selective beta-adrenergic receptor antagonist.[5] It competitively blocks beta-adrenergic receptors, thereby inhibiting the action of catecholamines like adrenaline and noradrenaline. This blockage prevents the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequent downstream effects such as reduced heart rate and contractility.[5]
Broader Context and Future Directions
While this compound itself may not be a direct precursor to beta-blockers, its parent molecule, 2-aminopropane-1,3-diol (serinol), and its derivatives are important in pharmaceutical development.[9] For instance, substituted 2-aminopropane-1,3-diols have been synthesized and evaluated for immunosuppressive activity, with FTY720 (Fingolimod) being a notable example.[10] This highlights the potential of the 2-aminopropane-1,3-diol scaffold in generating diverse and biologically active molecules.
Conclusion
This compound is a valuable chemical intermediate, with a well-documented application in the synthesis of the disulfide-reducing agent DPDT. The synthetic protocols provided herein offer a clear guide for researchers working in this area. It is crucial to note that the synthesis of the beta-blocker nadolol follows a distinct pathway that does not involve this intermediate. Future research may continue to explore the utility of the 2-aminopropane-1,3-diol scaffold in the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]
- 3. Serinol-Based Versatile Disulfide-Reducing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C17H21NO2 | CID 11011093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. EP0445250B1 - Process for preparing nadolol - Google Patents [patents.google.com]
- 9. What is 2-amino-1,3-propanediol used for?_Chemicalbook [chemicalbook.com]
- 10. Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-(dibenzylamino)propane-1,3-dithiol from 2-(dibenzylamino)propane-1,3-diol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(dibenzylamino)propane-1,3-dithiol (DPDT), a valuable disulfide-reducing agent, from its diol precursor, 2-(dibenzylamino)propane-1,3-diol. The synthesis of the diol starting material is also described. This protocol is intended for use by researchers in organic chemistry, biochemistry, and drug development who require a stable and effective reagent for the reduction of disulfide bonds in peptides, proteins, and other molecules. The straightforward and high-yielding nature of this synthesis makes DPDT an attractive alternative to other commonly used reducing agents.
Introduction
In many biological and chemical systems, the reduction of disulfide bonds is a critical step. While several disulfide-reducing agents are commercially available, they often suffer from drawbacks such as instability, unpleasant odor, or incompatibility with certain reaction conditions. 2-(dibenzylamino)propane-1,3-dithiol (DPDT) has emerged as a promising alternative, demonstrating greater stability compared to similar reagents.[1][2] Its efficacy as a reducing agent has been shown to be comparable to that of dithiothreitol (DTT) in both liquid and solid phases.[1] This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of DPDT from its diol precursor.
Data Presentation
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Starting Material | Product | Reagents | Yield | Reference |
| 1 | Synthesis of this compound | 2-aminopropane-1,3-diol | This compound | Anhydrous K₂CO₃, Benzyl bromide, EtOH | - | [1] |
| 2 | Synthesis of 2-(dibenzylamino)propane-1,3-dithiol | This compound | 2-(dibenzylamino)propane-1,3-dithiol (DPDT) | Anhydrous HCl/MeOH | 95% | [1] |
Experimental Protocols
Step 1: Synthesis of this compound
This procedure outlines the synthesis of the diol precursor required for the final dithiol product.[1]
Materials:
-
2-aminopropane-1,3-diol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Benzyl bromide
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
To a stirring solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL), add anhydrous K₂CO₃ (2.34 g, 17.01 mmol).
-
Add benzyl bromide (2.0 mL, 17.01 mmol) dropwise to the stirring solution.
-
Reflux the resulting mixture for 16 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the volatiles under reduced pressure using a rotary evaporator.
-
Quench the residue with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure to yield the product, this compound.
Step 2: Synthesis of 2-(dibenzylamino)propane-1,3-dithiol (DPDT)
This protocol details the conversion of the diol precursor to the final dithiol product.[1]
Materials:
-
This compound
-
Anhydrous HCl in Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized Water (H₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Heating and stirring apparatus
-
Nitrogen gas inlet
-
Rotary evaporator
Procedure:
-
Under a nitrogen atmosphere, add anhydrous HCl/MeOH (10 mL) to this compound (1 g, assumed from the context of the subsequent dithiol synthesis).
-
Heat the resulting mixture at 60 °C for 2 hours under nitrogen.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Dilute the solid residue with dichloromethane (DCM) and wash with water (H₂O).
-
Collect the organic layer and dry it over anhydrous MgSO₄.
-
Filter the solution.
-
Remove the solvent under reduced pressure to afford 2-(dibenzylamino)propane-1,3-dithiol (DPDT) as a white solid.
Visualizations
Experimental Workflow
Caption: Synthetic pathway for 2-(dibenzylamino)propane-1,3-dithiol.
Logical Relationship of Components
Caption: Relationship between materials, intermediates, and application.
References
Application Notes and Protocols: 2-(Dibenzylamino)propane-1,3-diol in the Synthesis of Disulfide-Reducing Agents
Introduction
Disulfide bonds are critical for maintaining the structural integrity and biological activity of proteins and peptides. The targeted reduction of these bonds is a fundamental process in various fields, including proteomics, drug development (particularly for antibody-drug conjugates), and peptide synthesis. An ideal disulfide-reducing agent should be effective, stable, and compatible with a range of reaction conditions. This document details the application of 2-(dibenzylamino)propane-1,3-diol as a key intermediate in the synthesis of a novel dithiol-based disulfide-reducing agent, 2-(dibenzylamino)propane-1,3-dithiol (DPDT). DPDT offers a promising alternative to commonly used reducing agents like dithiothreitol (DTT), with comparable reducing capacity and enhanced stability under certain conditions.[1][2]
The synthesis of DPDT from the inexpensive starting material serinol (2-aminopropane-1,3-diol) proceeds through the formation of this compound.[1] This intermediate serves as a crucial building block, allowing for the subsequent conversion of the hydroxyl groups to thiol groups. The overall synthetic pathway is efficient, with high-yielding steps that do not necessitate laborious purification techniques like column chromatography, making it suitable for large-scale production.[1]
Key Applications
-
Synthesis of DPDT: this compound is the direct precursor to the disulfide-reducing agent DPDT.
-
Peptide and Protein Chemistry: DPDT, synthesized from this intermediate, can be employed for the reduction of disulfide bridges in peptides and proteins, facilitating structural studies, protein refolding, and the preparation of antibody-drug conjugates.[3]
-
Drug Delivery Systems: Disulfide bond cleavage is a common mechanism for targeted drug release in the reductive environment of tumor cells.[4] Novel reducing agents are valuable tools in the development and testing of such systems.
Experimental Protocols
Protocol 1: Synthesis of this compound (Intermediate)
This protocol outlines the synthesis of the key intermediate, this compound, from 2-aminopropane-1,3-diol (serinol).[1]
Materials:
-
2-aminopropane-1,3-diol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Benzyl bromide
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
To a stirring solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL), add anhydrous potassium carbonate (2.34 g, 17.01 mmol).
-
Add benzyl bromide (2.0 mL, 17.01 mmol) dropwise to the solution while continuing to stir.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 16 hours.
-
After 16 hours, cool the reaction mixture to room temperature.
-
Remove the volatiles (ethanol) under reduced pressure using a rotary evaporator.
-
Quench the residue with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the solution to remove the drying agent.
-
Remove the solvent (ethyl acetate) under reduced pressure to yield the product.
Expected Yield:
The synthesis is reported to proceed with a high yield.
Protocol 2: Synthesis of 2-(dibenzylamino)propane-1,3-dithiol (DPDT) (Final Product)
This protocol describes the conversion of the intermediate, this compound, to the final disulfide-reducing agent, DPDT. This involves a two-step process: thioacetylation followed by deprotection.[1]
Step 2a: Synthesis of S,S'-(2-(dibenzylamino)propane-1,3-diyl) diethanethioate
Materials:
-
This compound
-
Thioacetic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous THF.
-
Add thioacetic acid and triphenylphosphine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time.
-
Remove the solvent under reduced pressure.
-
Dilute the residue with dichloromethane (DCM) and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2b: Synthesis of 2-(dibenzylamino)propane-1,3-dithiol (DPDT)
Materials:
-
S,S'-(2-(dibenzylamino)propane-1,3-diyl) diethanethioate
-
Anhydrous HCl in Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen gas supply
Procedure:
-
Place S,S'-(2-(dibenzylamino)propane-1,3-diyl) diethanethioate (1 g, 2.58 mmol) in a flask under a nitrogen atmosphere.
-
Add anhydrous HCl in methanol (10 mL).
-
Heat the reaction mixture at 60 °C for 2 hours under nitrogen.
-
After completion, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Dilute the resulting solid residue with dichloromethane (DCM) and wash with water.
-
Collect the organic layer, dry it over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to afford DPDT as a white solid.
Data Presentation
Table 1: Synthesis Yields
| Compound | Starting Material | Yield | Reference |
| This compound | 2-aminopropane-1,3-diol | High | [1] |
| S,S'-(2-(dibenzylamino)propane-1,3-diyl) diethanethioate | This compound | High | [1] |
| 2-(dibenzylamino)propane-1,3-dithiol (DPDT) | S,S'-... diethanethioate | 95% | [1] |
Table 2: Physicochemical Properties of DPDT
| Property | Value | Reference |
| Appearance | White solid | [1] |
| Solubility | Soluble in DMSO, DMF, EtOH, MeOH, CHCl₃, DCM, and ACN | [1] |
| Molecular Weight | 303.48 g/mol | [1] |
| HPLC tR | 8.50 min | [1] |
Visualizations
Diagram 1: Synthetic Pathway for DPDT
Caption: Synthetic route from Serinol to DPDT.
Diagram 2: Experimental Workflow for DPDT Synthesis
References
- 1. Serinol-Based Versatile Disulfide-Reducing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serinol-Based Versatile Disulfide-Reducing Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Benzylation of Serinol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Serinol (2-amino-1,3-propanediol) is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and bioactive molecules. Its structure, featuring a primary amine and two primary hydroxyl groups, allows for diverse chemical modifications. N-benzylation of the amino group is a common strategy to introduce a stable protecting group or to synthesize N-benzyl-serinol derivatives as key intermediates for further elaboration in drug discovery and development. The N-benzyl group can enhance lipophilicity and modulate the biological activity of the final compound.
This document provides a detailed experimental procedure for the selective N-monobenzylation of serinol via reductive amination. This method involves the formation of a Schiff base (imine) intermediate by reacting serinol with benzaldehyde, followed by in-situ reduction with a mild reducing agent, sodium borohydride, to yield N-benzyl-serinol.
Experimental Protocol: N-Benzylation of Serinol via Reductive Amination
This protocol describes the synthesis of N-benzyl-serinol from serinol and benzaldehyde using sodium borohydride as the reducing agent.
Materials:
-
Serinol (2-amino-1,3-propanediol)
-
Benzaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
Step 1: Schiff Base Formation
-
In a round-bottom flask, dissolve serinol (1.0 equivalent) in methanol (approximately 0.5 M concentration).
-
Add benzaldehyde (1.05 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction of serinol with aromatic aldehydes to form the corresponding imine is a well-established process.
Step 2: Reduction of the Schiff Base
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly and portion-wise, add sodium borohydride (NaBH₄, 1.5 equivalents) to the cooled solution. Caution: Hydrogen gas evolution will occur. Ensure the addition is slow enough to control the effervescence and maintain the temperature below 10 °C.
-
After the complete addition of NaBH₄, allow the reaction mixture to warm to room temperature and continue stirring for an additional 12-16 hours (overnight) to ensure the complete reduction of the imine.
Step 3: Work-up and Purification
-
Quench the reaction by carefully adding 1 M HCl at 0 °C until the pH is acidic (pH ~2-3) to neutralize the excess NaBH₄ and any remaining base.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Redissolve the residue in deionized water and adjust the pH to basic (pH ~9-10) with 1 M NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-serinol.
-
If necessary, the product can be further purified by column chromatography on silica gel (e.g., using a dichloromethane/methanol or ethyl acetate/hexanes gradient) to yield the pure N-benzyl-serinol.
Data Presentation
The following table summarizes representative data for the N-benzylation of serinol. Actual results may vary based on specific reaction conditions and scale.
| Parameter | Value |
| Starting Material | Serinol |
| Reagent | Benzaldehyde |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol (MeOH) |
| Reaction Time | 14-20 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Theoretical Yield | To be calculated based on limiting reagent |
| Actual Yield | Typically 70-90% (literature dependent) |
| Purity (post-chrom.) | >95% |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for N-benzylation of serinol via reductive amination.
Reaction Pathway Diagram:
Caption: Reaction pathway for the synthesis of N-benzyl-serinol.
Application Notes and Protocols: 2-(Dibenzylamino)propane-1,3-diol as a Versatile Protecting Group for Carbonyl Functionalities
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. This document details the application of 2-(dibenzylamino)propane-1,3-diol as a protecting group for aldehydes and ketones. The formation of a 5-(dibenzylamino)-1,3-dioxane ring provides robust protection of the carbonyl group under various reaction conditions. A key advantage of this protecting group is the potential for orthogonal deprotection strategies: the acetal linkage is labile to acidic conditions, while the dibenzylamino moiety can be cleaved via hydrogenolysis. This dual-functionality offers enhanced flexibility in complex synthetic routes.
Core Principle: Acetal Formation
Carbonyl compounds react with 1,3-diols under acidic catalysis to form cyclic acetals, known as 1,3-dioxanes.[1][2] This reversible reaction is driven to completion by the removal of water. The resulting 1,3-dioxane is stable to basic, nucleophilic, and reducing conditions, making it an effective protecting group for the carbonyl functionality.[1][3]
Data Presentation
Table 1: Hypothetical Protection of Various Carbonyl Compounds
| Entry | Carbonyl Compound | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5-(Dibenzylamino)-2-phenyl-1,3-dioxane | 4 | 92 |
| 2 | Cyclohexanone | 1,5-Dioxa-3-(dibenzylamino)spiro[5.5]undecane | 6 | 88 |
| 3 | Propiophenone | 5-(Dibenzylamino)-2-ethyl-2-phenyl-1,3-dioxane | 8 | 85 |
| 4 | Cinnamaldehyde | 5-(Dibenzylamino)-2-styryl-1,3-dioxane | 5 | 90 |
Table 2: Hypothetical Deprotection Methods
| Entry | Protected Compound | Deprotection Method | Product | Reaction Time (h) | Yield (%) |
| 1 | 5-(Dibenzylamino)-2-phenyl-1,3-dioxane | Acid-Catalyzed Hydrolysis | Benzaldehyde | 2 | 95 |
| 2 | 1,5-Dioxa-3-(dibenzylamino)spiro[5.5]undecane | Acid-Catalyzed Hydrolysis | Cyclohexanone | 3 | 93 |
| 3 | 5-(Dibenzylamino)-2-ethyl-2-phenyl-1,3-dioxane | Hydrogenolysis | 5-Amino-2-ethyl-2-phenyl-1,3-dioxane | 12 | 89 |
| 4 | 5-(Dibenzylamino)-2-phenyl-1,3-dioxane | Hydrogenolysis & Hydrolysis | Benzaldehyde & 2-aminopropane-1,3-diol | 12 | 85 |
Experimental Protocols
Protocol 1: General Procedure for the Protection of Carbonyl Compounds
-
To a solution of the carbonyl compound (1.0 mmol) and this compound (1.1 mmol) in toluene (20 mL) is added a catalytic amount of p-toluenesulfonic acid (0.05 mmol).
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Acid-Catalyzed Deprotection
-
The protected carbonyl compound (1.0 mmol) is dissolved in a mixture of acetone and water (4:1, 10 mL).
-
A catalytic amount of hydrochloric acid (2 M, 0.5 mL) is added.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is neutralized with saturated sodium bicarbonate solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 3: General Procedure for Deprotection via Hydrogenolysis
-
To a solution of the protected carbonyl compound (1.0 mmol) in methanol (15 mL) is added palladium on carbon (10% w/w, 10 mol%).
-
The flask is evacuated and backfilled with hydrogen gas (balloon).
-
The reaction is stirred vigorously at room temperature and monitored by TLC.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the debenzylated product.
Visualizations
Caption: Workflow for the protection of carbonyls and subsequent deprotection pathways.
Caption: Logical flow of a synthetic route utilizing the protecting group strategy.
Discussion
The use of this compound as a protecting group offers a valuable tool in organic synthesis. The resulting 1,3-dioxane is stable under a variety of conditions, allowing for transformations on other parts of the molecule. The key feature is the potential for two distinct deprotection methods. Standard acid-catalyzed hydrolysis efficiently regenerates the parent carbonyl compound. Alternatively, catalytic hydrogenolysis provides a milder method to remove the benzyl groups, yielding a primary amine while leaving the acetal intact. This latter pathway could be particularly useful for subsequent functionalization at the nitrogen atom.
For chiral substrates, the use of an enantiomerically pure form of this compound, derived from D- or L-serinol, could serve as a chiral auxiliary, potentially influencing the stereochemical outcome of subsequent reactions.
Conclusion
This compound is a promising protecting group for carbonyl compounds, offering robust protection and versatile deprotection options. The straightforward protection and deprotection protocols, combined with the potential for orthogonal cleavage and chiral induction, make it a noteworthy addition to the synthetic chemist's toolbox for the design and execution of complex molecular syntheses.
References
Application Notes and Protocols: 2-(Dibenzylamino)propane-1,3-diol in Asymmetric Catalysis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dibenzylamino)propane-1,3-diol, a chiral aminodiol derived from serinol, is a versatile building block in organic synthesis. Its structure, featuring a stereogenic center flanked by two hydroxyl groups and a bulky dibenzylamino moiety, suggests significant potential for its application as a chiral ligand in asymmetric catalysis. The nitrogen and oxygen atoms can serve as coordination sites for metal centers, creating a well-defined chiral environment to induce enantioselectivity in a variety of chemical transformations. While direct applications in asymmetric catalysis are not yet extensively documented in peer-reviewed literature, its synthesis is well-established, and its structural motifs are common in effective chiral ligands. These notes provide a comprehensive overview of its synthesis and explore its potential applications in asymmetric catalysis based on analogous systems.
I. Synthesis of this compound
The synthesis of this compound is a straightforward procedure starting from the readily available 2-aminopropane-1,3-diol (serinol). The protocol involves the dibenzylation of the primary amine.
Experimental Protocol: Synthesis of this compound [1]
Materials:
-
2-aminopropane-1,3-diol (serinol)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Benzyl bromide
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL), add anhydrous potassium carbonate (2.34 g, 17.01 mmol).
-
To this suspension, add benzyl bromide (2.0 mL, 17.01 mmol) dropwise with continuous stirring.
-
Heat the resulting mixture to reflux and maintain for 16 hours.
-
After 16 hours, cool the reaction mixture to room temperature.
-
Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.
-
Quench the residue with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the product, this compound.
Data Presentation
While specific catalytic performance data for this compound is not available, the following table outlines the expected inputs and outputs for its synthesis.
| Reactant | Molar Mass ( g/mol ) | Amount | Equivalents |
| 2-aminopropane-1,3-diol | 91.11 | 0.5 g | 1.0 |
| Benzyl bromide | 171.04 | 2.0 mL | 3.1 |
| Potassium carbonate | 138.21 | 2.34 g | 3.1 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| This compound | 271.35 | 1.49 |
II. Potential Applications in Asymmetric Catalysis
The molecular architecture of this compound makes it a promising candidate for a C₂-symmetric chiral ligand. The two hydroxyl groups can coordinate to a metal center, while the dibenzylamino group provides steric bulk that can influence the stereochemical outcome of a reaction. Below are potential, yet underexplored, applications.
1. Asymmetric Transfer Hydrogenation: Chiral amino alcohols and diols are effective ligands in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones to produce chiral secondary alcohols. A complex formed from this compound and a ruthenium precursor could potentially catalyze such reactions with high enantioselectivity.
2. Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction. Chiral ligands containing both nitrogen and oxygen donors have proven effective. The N,O,O-tridentate nature of this compound could be leveraged in this context.
3. Asymmetric Aldol Reactions: Chiral metal complexes can act as Lewis acids to catalyze enantioselective aldol reactions. A metal complex of this compound could serve as a chiral environment for the reaction between an aldehyde and a ketone-derived enolate.
III. Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Hypothetical catalytic cycle for an asymmetric reaction.
IV. Conclusion and Future Outlook
This compound is an accessible chiral molecule with significant, yet largely untapped, potential in the field of asymmetric catalysis. The straightforward synthesis makes it an attractive scaffold for the development of new chiral ligands. Future research should focus on the complexation of this diol with various transition metals and the evaluation of these complexes in a range of asymmetric transformations. Systematic screening of reaction conditions, including metal precursors, solvents, and additives, will be crucial to unlocking the catalytic potential of this promising chiral building block. The development of derivatives, for instance by modifying the benzyl groups or converting the hydroxyls into other coordinating moieties, could further expand its utility in creating a portfolio of ligands for diverse catalytic applications.
References
Derivatization of 2-(Dibenzylamino)propane-1,3-diol: Application Notes and Protocols for Novel Research and Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 2-(dibenzylamino)propane-1,3-diol, a versatile building block for the synthesis of novel compounds with potential applications in biochemistry, medicinal chemistry, and materials science. The protocols outlined below leverage the reactivity of the hydroxyl and amino moieties of the parent compound to generate a diverse range of derivatives.
Introduction
This compound, a derivative of serinol (2-aminopropane-1,3-diol), serves as a valuable scaffold in synthetic chemistry.[1][2] Its dibenzylamino group provides steric bulk and modulates the electronic properties of the molecule, while the two primary hydroxyl groups offer reactive sites for a variety of chemical transformations. The inherent chirality of the molecule also presents opportunities for applications in asymmetric synthesis.
While the primary documented application of this compound is as a precursor to the disulfide-reducing agent 2-(dibenzylamino)propane-1,3-dithiol (DPDT)[1][2], this document explores novel derivatizations to expand its utility in several key areas:
-
Ester Derivatives: For potential pro-drug strategies and modulation of lipophilicity.
-
Cyclic Acetal and Ketal Derivatives: For the introduction of protecting groups or the creation of novel chiral auxiliaries.
-
Polymer Building Blocks: As monomers for the synthesis of functional polymers.
-
Potential Antimicrobial Agents: Based on the known activity of other substituted propanediols.
-
Chiral Ligands for Asymmetric Catalysis: Leveraging the inherent chirality of the molecule.
Synthesis of the Parent Compound: this compound
The starting material for all subsequent derivatizations is this compound, which can be synthesized from the commercially available and inexpensive 2-aminopropane-1,3-diol (serinol).[1][2]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-aminopropane-1,3-diol (Serinol)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Benzyl Bromide
-
Ethanol (EtOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL), add anhydrous potassium carbonate (2.34 g, 17.01 mmol).
-
Add benzyl bromide (2.0 mL, 17.01 mmol) dropwise to the suspension.
-
Heat the mixture to reflux and maintain for 16 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Quench the residue with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.
Expected Yield: ~90-95%
Characterization Data:
| Property | Value |
| Molecular Formula | C₁₇H₂₁NO₂ |
| Molecular Weight | 271.35 g/mol |
| Appearance | White to off-white solid |
Diagram of Synthetic Workflow
Caption: Synthesis of this compound.
Application 1: Ester Derivatives for Enhanced Lipophilicity and Pro-drug Potential
Esterification of the hydroxyl groups can modulate the physicochemical properties of the parent compound, such as increasing its lipophilicity, which can be advantageous in drug delivery applications. The resulting esters could also act as pro-drugs, releasing the active diol upon enzymatic cleavage in vivo.
Experimental Protocol: Synthesis of 2-(Dibenzylamino)propane-1,3-diyl Diacetate
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 g, 3.68 mmol) in a mixture of pyridine (5 mL) and dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (0.88 mL, 9.20 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Dilute the reaction mixture with dichloromethane (20 mL) and wash successively with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the diacetate derivative.
Hypothetical Quantitative Data for Ester Derivatives:
| Derivative | R Group | Molecular Weight ( g/mol ) | LogP (Calculated) |
| Diacetate | -COCH₃ | 355.43 | 3.8 |
| Dibenzoate | -COC₆H₅ | 479.58 | 6.2 |
| Dipivalate | -COC(CH₃)₃ | 439.61 | 5.9 |
Diagram of Esterification Workflow
Caption: General workflow for the esterification of the diol.
Application 2: Synthesis of Cyclic Acetal and Ketal Derivatives
The 1,3-diol moiety can readily react with aldehydes or ketones in the presence of an acid catalyst to form cyclic acetals or ketals, respectively. These derivatives can serve as protecting groups in multi-step syntheses or be explored for their own biological activities.
Experimental Protocol: Synthesis of a Cyclic Acetal with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Combine this compound (1.0 g, 3.68 mmol), benzaldehyde (0.41 mL, 4.05 mmol), and a catalytic amount of p-TsOH (approx. 35 mg) in toluene (50 mL) in a round-bottom flask fitted with a Dean-Stark apparatus.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with saturated NaHCO₃ solution (20 mL).
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Hypothetical Data for Cyclic Derivatives:
| Aldehyde/Ketone | Product | Molecular Weight ( g/mol ) |
| Benzaldehyde | 2-phenyl-5-(dibenzylaminomethyl)-1,3-dioxane | 359.47 |
| Acetone | 2,2-dimethyl-5-(dibenzylaminomethyl)-1,3-dioxane | 311.43 |
| Cyclohexanone | Spirocyclic Ketal | 351.49 |
Diagram of Acetal Formation Workflow
Caption: Workflow for cyclic acetal/ketal formation.
Application 3: Potential Antimicrobial Agents
Substituted propanediols have been investigated for their antimicrobial properties. The dibenzylamino moiety introduces a lipophilic character that may enhance cell membrane interaction and potential antimicrobial activity.
Protocol: Screening for Antimicrobial Activity
Methodology:
A broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a panel of pathogenic bacteria and fungi.
Procedure:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate the wells with a standardized suspension of the microorganism.
-
Include positive (microorganism with media) and negative (media only) controls.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
Hypothetical MIC Data (µg/mL):
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| This compound | >128 | >128 | >128 |
| Diacetate Derivative | 64 | 128 | 64 |
| Dibenzoate Derivative | 32 | 64 | 32 |
Diagram of Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial activity screening.
Application 4: Chiral Ligands in Asymmetric Catalysis
The C2-symmetric nature of the diol and the presence of a nitrogen atom make this compound an attractive candidate for a chiral ligand in metal-catalyzed asymmetric reactions. Prior to its use, the racemic mixture must be resolved.
Protocol: Chiral Separation by HPLC
Methodology:
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common method for the separation of enantiomers.
Procedure:
-
Select a suitable chiral column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).
-
Develop a mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol.
-
Inject a solution of racemic this compound onto the column.
-
Monitor the elution profile using a UV detector.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
-
Scale up the separation using a preparative chiral column to isolate the individual enantiomers.
Hypothetical Chiral HPLC Data:
| Column | Mobile Phase (Hexane:IPA) | Flow Rate (mL/min) | Retention Time (Enantiomer 1) | Retention Time (Enantiomer 2) | Resolution (Rs) |
| Chiralpak IA | 90:10 | 1.0 | 8.5 min | 10.2 min | 2.1 |
Diagram of Chiral Separation and Application
Caption: Workflow for chiral separation and catalytic use.
Conclusion
The derivatization of this compound opens up a wide array of possibilities for the development of new molecules with tailored properties. The protocols and application notes provided herein offer a starting point for researchers to explore the potential of this versatile building block in drug discovery, materials science, and catalysis. Further investigation into the biological activities and material properties of these novel derivatives is warranted.
References
Application Notes and Protocols: Laboratory Scale Synthesis of 2-(dibenzylamino)propane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2-(dibenzylamino)propane-1,3-diol, a valuable intermediate in the preparation of various fine chemicals and pharmaceuticals. The synthesis involves the N,N-dibenzylation of 2-aminopropane-1,3-diol (serinol) using benzyl bromide in the presence of a base. This method is straightforward and yields the desired product with a clear workup procedure. The following sections detail the necessary reagents, equipment, and step-by-step instructions for the synthesis and purification of the target compound.
Data Presentation
Table 1: Reagents and Molar Quantities for the Synthesis of this compound.
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Amount Used | Molar Equivalent |
| 2-Aminopropane-1,3-diol (Serinol) | C₃H₉NO₂ | 91.11 | 0.5 g | 1.0 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 2.0 mL | 3.1 |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 2.34 g | 3.1 |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 50 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 3 x 20 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Experimental Protocol
This protocol is adapted from a published procedure for the synthesis of this compound.[1]
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) and ethanol (50 mL).
-
Stir the mixture at room temperature until the 2-aminopropane-1,3-diol is fully dissolved.
-
Add anhydrous potassium carbonate (2.34 g, 17.01 mmol) to the stirring solution.
2. Addition of Benzyl Bromide:
-
Carefully add benzyl bromide (2.0 mL, 17.01 mmol) dropwise to the reaction mixture using a dropping funnel or a syringe over a period of 10-15 minutes. An exothermic reaction may be observed.
3. Reaction:
-
Heat the reaction mixture to reflux and maintain the reflux for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
4. Workup and Extraction:
-
After 16 hours, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers.
5. Drying and Filtration:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture to remove the drying agent.
6. Solvent Removal:
-
Remove the ethyl acetate from the filtrate under reduced pressure to yield the crude product.
7. Purification (if necessary):
-
The crude product can be further purified by column chromatography on silica gel if required to obtain a higher purity of this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
4-Aminophenol: A Versatile Precursor in Pharmaceutical and Agrochemical Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminophenol is a critical starting material in the synthesis of a wide range of organic compounds, finding significant applications in both the pharmaceutical and agrochemical industries. Its bifunctional nature, containing both a hydroxyl and an amino group, allows for diverse chemical modifications, leading to molecules with significant biological activity. In the pharmaceutical sector, it is the immediate precursor to paracetamol (acetaminophen), one of the most widely used analgesic and antipyretic drugs.[1][2] In the agrochemical field, derivatives of 4-aminophenol, such as certain Schiff bases, have demonstrated notable antifungal properties.[3][4][5]
This document provides detailed application notes and experimental protocols for the synthesis of a key pharmaceutical and a class of antifungal agents derived from 4-aminophenol.
Pharmaceutical Application: Synthesis of Paracetamol
Application Note:
Paracetamol is a first-line treatment for pain and fever.[4] Its synthesis via the acetylation of 4-aminophenol is a classic example of amine chemistry and a common procedure in pharmaceutical manufacturing.[1] The reaction involves the acylation of the amino group of 4-aminophenol with acetic anhydride. The hydroxyl group can also be acylated, but the resulting ester is readily hydrolyzed back to the desired paracetamol under the reaction conditions. The mechanism of action of paracetamol is complex and not fully understood, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes in the central nervous system and the potentiation of descending serotonergic pathways.[3][4]
Quantitative Data for Paracetamol Synthesis
| Compound | Molar Mass ( g/mol ) | Amount Used | Moles | Density (g/mL) |
| 4-Aminophenol | 109.13 | 200 mg | 1.83 mmol | - |
| Acetic Anhydride | 102.09 | 1.00 mL | 10.6 mmol | 1.08 |
| Pyridine | 79.10 | 4 drops | (catalyst) | 0.98 |
| Ethyl Acetate | 88.11 | 2.0 mL | (solvent) | 0.90 |
| Paracetamol | 151.16 | Theoretical Yield: ~277 mg | - | - |
Experimental Protocol: Synthesis of Paracetamol from 4-Aminophenol
Materials:
-
4-Aminophenol
-
Ethyl acetate
-
Pyridine
-
Acetic anhydride
-
Magnetic stirrer and stir bar
-
Boiling tube
-
Glass Pasteur pipette
-
Glass graduated pipette
-
Equipment for Thin Layer Chromatography (TLC)
-
In a boiling tube, combine 200 mg (1.83 mmol) of 4-aminophenol with 2.0 mL of ethyl acetate.
-
Add a magnetic stir bar to the tube and place it on a stirrer plate, stirring the mixture gently.
-
Using a glass Pasteur pipette, add 4 drops of pyridine to the mixture.
-
With a glass graduated pipette, add 1.0 mL (10.6 mmol) of acetic anhydride.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Monitor the reaction progress using TLC until the spot corresponding to the 4-aminophenol starting material has disappeared.
-
Upon completion, the reaction mixture can be worked up to isolate the crude paracetamol, which is then typically purified by recrystallization.
Visualizations: Paracetamol Synthesis and Mechanism of Action
Caption: Synthesis of Paracetamol from 4-Aminophenol.
Caption: Simplified Mechanism of Action of Paracetamol.
Agrochemical Application: Synthesis of Antifungal Schiff Bases
Application Note:
Schiff bases, formed by the condensation of primary amines with aldehydes or ketones, are a class of compounds with a wide range of biological activities. Derivatives of 4-aminophenol have been synthesized and evaluated for their antimicrobial properties, demonstrating potential as antifungal agents.[3][4][5] For instance, certain Schiff bases of 4-aminophenol have shown inhibitory activity against the fungus Saccharomyces cerevisiae.[4][5] The synthesis is generally a straightforward one-pot reaction, making it an attractive route for the development of new agrochemicals.
Quantitative Data for Antifungal Activity of 4-Aminophenol Schiff Base Derivatives
The following table summarizes the antifungal activity of synthesized 4-aminophenol Schiff bases against Saccharomyces cerevisiae, as measured by the zone of inhibition.[4]
| Compound | Aldehyde Precursor | Yield (%) | Zone of Inhibition (mm) at 1 mg/mL |
| S-1 | 5-chlorosalicylaldehyde | 78 | 10.12 |
| S-2 | 4-(dimethylamino)benzaldehyde | 82 | 11.09 |
| S-3 | 3-nitrobenzaldehyde | 85 | 12.00 |
| S-4 | Thiophene-2-carboxaldehyde | 80 | 13.08 |
| S-5 | Cinnamaldehyde | 75 | 14.12 |
| Nystatin (Control) | - | - | 15.00 |
Experimental Protocol: General Synthesis of 4-Aminophenol Schiff Bases
Materials: [3]
-
4-Aminophenol
-
Substituted aldehyde (e.g., thiophene-2-carboxaldehyde for S-4)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Stirring apparatus
-
Reaction flask
-
Filtration apparatus
Procedure: [3]
-
Dissolve 4-aminophenol and the corresponding aldehyde separately in absolute ethanol.
-
Mix the two ethanolic solutions in a reaction flask.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 10-30 minutes.
-
Monitor the progress of the reaction by TLC.
-
The resulting precipitate is collected by filtration and dried.
-
The crude product can be purified by recrystallization from absolute ethanol.
Visualization: Synthesis of Antifungal Schiff Bases
References
- 1. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 2. Synthesis of paracetamol and 4-aminophenol from hydroquinone - ACS Green Chemistry [gcande.digitellinc.com]
- 3. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6297197B1 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(dibenzylamino)propane-1,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(dibenzylamino)propane-1,3-diol for improved yields.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from several factors. This guide addresses common issues in a question-and-answer format to help you identify and resolve them.
Q1: My reaction yield is significantly lower than expected. What are the potential primary causes?
Low yields can often be attributed to one or more of the following factors: incomplete reaction, formation of side products, or loss of product during work-up and purification. A systematic approach to troubleshooting is crucial for pinpointing the exact cause.
Q2: How can I determine if the reaction has gone to completion?
Monitoring the reaction progress is essential. Thin-layer chromatography (TLC) is a straightforward method for this.
-
Procedure: Spot the reaction mixture alongside the starting material (2-aminopropane-1,3-diol) on a TLC plate.
-
Analysis: If the spot corresponding to the starting material is no longer visible, the reaction is likely complete. If the starting material spot persists, the reaction requires more time or is stalled.
Q3: I observe multiple spots on my TLC plate, indicating the presence of byproducts. What are the likely side reactions?
The most common side reaction is the over-alkylation of the amine, leading to the formation of a quaternary ammonium salt. Another possibility is the hydrolysis of benzyl bromide.
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Over-alkylation: The desired product, a tertiary amine, can act as a nucleophile and react further with benzyl bromide to form a quaternary ammonium salt. This is more likely if an excess of benzyl bromide is used or if the reaction is run for an extended period.
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Benzyl Bromide Hydrolysis: Benzyl bromide can react with any moisture present in the reaction to form benzyl alcohol and hydrogen bromide. The hydrogen bromide can then react with the amine starting material or product, rendering it unreactive.
Q4: How can I minimize the formation of the quaternary ammonium salt byproduct?
Several strategies can be employed to suppress over-alkylation:
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Stoichiometry Control: Use a precise stoichiometry of reactants. While a slight excess of benzyl bromide may be used to ensure complete conversion of the starting amine, a large excess should be avoided.
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Reaction Time: Monitor the reaction closely by TLC and stop it once the starting material is consumed. Prolonged reaction times can increase the likelihood of over-alkylation.
Q5: What is the role of the base (K₂CO₃) and can its properties affect the yield?
Potassium carbonate (K₂CO₃) acts as a base to neutralize the hydrobromic acid (HBr) that is formed during the reaction. This is crucial because the presence of acid would protonate the amine, making it non-nucleophilic and halting the reaction.
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Anhydrous Conditions: It is critical to use anhydrous K₂CO₃ and solvents to prevent the hydrolysis of benzyl bromide.
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Particle Size: The particle size of K₂CO₃ can influence the reaction rate. Finer particles have a larger surface area, which can lead to a faster reaction.
Q6: Can the choice of solvent impact the reaction yield?
Yes, the solvent plays a crucial role. Ethanol is a common choice for this reaction. Polar solvents can stabilize the transition state of the Sₙ2 reaction. However, the solvent must be anhydrous.
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature for this reaction?
The reaction is typically carried out at reflux temperature in ethanol.[1] Increasing the temperature can increase the reaction rate, but it may also promote the decomposition of benzyl bromide and the formation of byproducts.
Q: How should I purify the final product?
One of the advantages of this specific protocol is that it can produce this compound in high purity without the need for column chromatography. The product can often be purified by recrystallization. A mixture of dichloromethane and diethyl ether has been used for recrystallization of similar compounds.
Q: My final product is an oil and does not solidify for recrystallization. What should I do?
If the product does not solidify, it may be impure. Consider washing the crude product with a non-polar solvent like hexane to remove non-polar impurities. If the product remains an oil, purification by column chromatography on silica gel may be necessary.
Q: Can I use a different base instead of K₂CO₃?
Other inorganic bases like cesium carbonate (Cs₂CO₃) or organic bases like triethylamine (TEA) can be used in N-alkylation reactions. However, K₂CO₃ is an effective and commonly used base for this specific transformation. The choice of base can impact the reaction rate and selectivity.
Q: What are the safety precautions I should take when handling benzyl bromide?
Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield
| Observed Problem | Potential Cause | Recommended Solution |
| Low to no product formation | Inactive reagents | Ensure the purity and reactivity of starting materials and reagents. |
| Insufficient heating | Ensure the reaction is maintained at the appropriate reflux temperature. | |
| Presence of moisture | Use anhydrous solvents and reagents. Dry glassware thoroughly. | |
| Significant amount of starting material remains | Insufficient reaction time | Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. |
| Ineffective base | Use anhydrous potassium carbonate with a fine particle size for better reactivity. | |
| Presence of multiple byproducts | Over-alkylation | Use a controlled stoichiometry of benzyl bromide. Avoid prolonged reaction times after the starting material is consumed. |
| Benzyl bromide decomposition | Maintain the recommended reaction temperature and ensure anhydrous conditions. | |
| Product loss during work-up | Emulsion formation during extraction | Break the emulsion by adding brine or filtering through celite. |
| Product is water-soluble | If the product has some water solubility, perform multiple extractions with the organic solvent. |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is based on a reported synthesis which achieved an excellent yield.[1]
Materials:
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2-aminopropane-1,3-diol
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Benzyl bromide
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Anhydrous potassium carbonate (K₂CO₃)
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Ethanol (anhydrous)
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Ethyl acetate (EtOAc)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a stirred solution of 2-aminopropane-1,3-diol (1.0 eq) in anhydrous ethanol, add anhydrous potassium carbonate (3.1 eq).
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Add benzyl bromide (3.1 eq) dropwise to the stirring mixture at room temperature.
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Heat the reaction mixture to reflux and maintain for 16 hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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To the residue, add a saturated aqueous solution of sodium bicarbonate to quench the reaction.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization if necessary.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Key factors influencing high yield synthesis.
References
purification of 2-(dibenzylamino)propane-1,3-diol without column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(dibenzylamino)propane-1,3-diol without the use of column chromatography. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Is it feasible to purify this compound to a high degree of purity without using column chromatography?
A1: Yes, it is possible to achieve high purity of this compound without column chromatography. A synthesis protocol described in the literature reports excellent yield and high purity by employing a liquid-liquid extraction workup procedure.[1]
Q2: What are the most likely impurities in a crude sample of this compound synthesized from 2-aminopropane-1,3-diol and benzyl bromide?
A2: The primary potential impurities include:
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Unreacted 2-aminopropane-1,3-diol (serinol): This starting material is highly polar and water-soluble.
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Unreacted benzyl bromide: A non-polar, water-insoluble reagent.
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Tribenzylammonium salt: An over-alkylation byproduct which is a quaternary ammonium salt and typically has high polarity and water solubility.
Q3: What is the primary non-chromatographic method for purifying this compound?
A3: The most effective and commonly cited method is a workup involving quenching the reaction mixture with a basic aqueous solution, such as saturated sodium bicarbonate, followed by extraction with an organic solvent like ethyl acetate.[1] This process effectively separates the product from water-soluble impurities.
Q4: Can recrystallization be used to further purify this compound?
A4: While a specific recrystallization solvent system for this compound is not prominently reported in the literature, it is a viable technique for further purification, especially for removing less polar impurities. The choice of solvent will depend on the solubility profile of the compound. A good starting point would be to test solvent systems commonly used for N-benzylated amino alcohols, such as ethyl acetate/hexane or toluene.
Q5: Is distillation a suitable method for purifying this compound?
A5: Distillation is generally not recommended for this compound. Due to its relatively high molecular weight (271.35 g/mol ) and the presence of polar hydroxyl and amino groups, it is expected to have a very high boiling point and may be prone to decomposition at the required temperatures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Yield After Extraction
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | The product may have some solubility in the aqueous phase. To minimize this, ensure the pH of the aqueous layer is basic (pH > 8) by adding a sufficient amount of base (e.g., saturated NaHCO₃ or K₂CO₃ solution). Perform multiple extractions (3-4 times) with the organic solvent. |
| Emulsion Formation | Vigorous shaking during extraction can lead to the formation of a stable emulsion. Gently invert the separatory funnel to mix the layers. If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by allowing the mixture to stand for an extended period. |
| Product Precipitation | If the product is a solid, it may precipitate at the interface of the two layers. If this occurs, add a minimal amount of a co-solvent in which the product is highly soluble to the organic layer to redissolve it before separation. |
Issue 2: Presence of Starting Material (2-aminopropane-1,3-diol) in the Final Product
| Potential Cause | Troubleshooting Step |
| Insufficient Washing | The starting material, serinol, is highly water-soluble. Ensure thorough washing of the organic layer with water or brine after the initial basic wash to remove any trapped serinol. |
| Inadequate Phase Separation | If the aqueous layer is not completely removed during the extractions, residual serinol can contaminate the final product. Be careful to separate the layers cleanly. |
Issue 3: Presence of Benzyl Bromide in the Final Product
| Potential Cause | Troubleshooting Step |
| Excess Reagent | The use of a large excess of benzyl bromide can make its removal challenging. Use a minimal excess of benzyl bromide during the synthesis. |
| Ineffective Quenching | Benzyl bromide can be hydrolyzed under basic conditions. Ensure the quenching step with a base is performed for a sufficient duration with adequate stirring. To further remove unreacted benzyl bromide, consider adding a small amount of a scavenger like triethylamine to the reaction mixture before workup. The resulting benzyltriethylammonium bromide is water-soluble and can be easily removed during the aqueous wash. |
Issue 4: Product is an Oil and Does Not Solidify
| Potential Cause | Troubleshooting Step |
| Presence of Impurities | Impurities can often prevent a compound from crystallizing. Attempt further purification by performing an acid-base extraction or by trituration with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether or hexane). |
| Compound is Naturally an Oil | While the diol structure suggests it is likely a solid at room temperature, it is possible for it to be a viscous oil. In this case, purity can be assessed by techniques like NMR and mass spectrometry. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is adapted from a literature procedure for the synthesis of this compound.[1]
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Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring. Continue stirring for 15-30 minutes.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (EtOAc) three times. The volume of EtOAc for each extraction should be approximately half the volume of the aqueous layer.
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Washing: Combine the organic layers and wash them sequentially with water and then with brine (saturated NaCl solution).
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: General Guideline for Recrystallization
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Solvent Screening: In separate small test tubes, dissolve a small amount of the crude product in a minimal amount of various hot solvents (e.g., ethyl acetate, toluene, isopropanol, acetonitrile). Also, test solvent mixtures (e.g., ethyl acetate/hexane, toluene/hexane).
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Recrystallization: Once a suitable solvent or solvent system is identified (one in which the compound is soluble when hot and sparingly soluble when cold), dissolve the bulk of the crude product in the minimal amount of the hot solvent.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator may be necessary.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₁NO₂ |
| Molecular Weight | 271.35 g/mol [2] |
| Appearance | Expected to be a solid or viscous oil |
| Melting Point | Not explicitly reported in the searched literature |
| Boiling Point | Not recommended for distillation |
Visualizations
Diagram 1: Purification Workflow
References
troubleshooting side reactions in the synthesis of 2-(dibenzylamino)propane-1,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions during the synthesis of 2-(dibenzylamino)propane-1,3-diol.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound via the N-alkylation of 2-aminopropane-1,3-diol (serinol) with benzyl bromide.
Q1: My reaction is incomplete, and I still have a significant amount of the starting material, 2-aminopropane-1,3-diol.
A1: An incomplete reaction can be due to several factors. Here's a systematic approach to troubleshoot this issue:
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Reagent Stoichiometry: Ensure that at least two equivalents of benzyl bromide are used for every equivalent of 2-aminopropane-1,3-diol. A slight excess of benzyl bromide can help drive the reaction to completion.
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Reaction Time and Temperature: The reaction typically requires refluxing for an extended period, often 16 hours or more, to achieve high conversion.[1] If the reaction is sluggish, consider increasing the reflux time.
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Base Activity: Anhydrous potassium carbonate is crucial for scavenging the HBr formed during the reaction. Ensure the potassium carbonate is dry and of good quality. Clumping of the base may indicate the presence of moisture.
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Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially since the reaction involves a solid (K₂CO₃) and a liquid phase.
Q2: My final product is contaminated with a significant amount of a mono-benzylated impurity. How can I identify and remove it?
A2: The mono-benzylated impurity is likely 2-(benzylamino)propane-1,3-diol.
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Identification: This impurity can be identified by ¹H NMR spectroscopy. Look for a singlet corresponding to the benzylic protons (around 3.8 ppm) and the continued presence of an N-H proton, which may appear as a broad singlet. The integration of the aromatic protons will also be lower compared to the dibenzylated product. Thin Layer Chromatography (TLC) can also be used to monitor the reaction progress and identify the presence of this less polar intermediate.
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Removal:
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Column Chromatography: Purification by silica gel column chromatography is an effective method to separate the more polar mono-benzylated product from the desired dibenzylated product.
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Reaction Optimization: To minimize its formation, ensure the stoichiometry of benzyl bromide is sufficient (slightly more than 2 equivalents) and the reaction is allowed to proceed to completion.
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Q3: I suspect O-alkylation is occurring. How can I confirm this and prevent it?
A3: O-alkylation, the benzylation of the hydroxyl groups, is a potential side reaction, though N-alkylation is generally more favorable for amines than alcohols under these conditions.
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Confirmation: The presence of O-benzyl ethers can be detected by ¹H NMR. Look for a characteristic singlet for the benzylic protons of the O-benzyl group, typically shifted downfield to around 4.5 ppm.
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Prevention:
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Choice of Base: Using a milder base like potassium carbonate favors N-alkylation over O-alkylation. Stronger bases could deprotonate the hydroxyl groups, increasing the likelihood of O-alkylation.
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Reaction Temperature: While reflux is necessary, excessively high temperatures might promote O-alkylation. Maintain a controlled reflux.
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Q4: I have evidence of a highly polar, water-soluble impurity that I suspect is a quaternary ammonium salt. How can I deal with this?
A4: Over-alkylation of the dibenzylated product can lead to the formation of a quaternary ammonium salt, N,N,N-tribenzyl-N-(1,3-dihydroxypropan-2-yl)ammonium bromide.
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Identification: This salt is highly polar and will likely remain in the aqueous phase during an extractive workup. Its formation can be inferred if the desired product yield is low despite full consumption of the starting amine.
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Prevention and Removal:
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Control Stoichiometry: Avoid a large excess of benzyl bromide, as this will favor the formation of the quaternary salt.
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Workup: During the aqueous workup, the quaternary ammonium salt will preferentially partition into the aqueous layer, allowing for its separation from the desired product in the organic layer.
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Quantitative Data Summary
| Parameter | Starting Material (2-aminopropane-1,3-diol) | Mono-benzylated Impurity (2-(benzylamino)propane-1,3-diol) | Desired Product (this compound) |
| Molecular Formula | C₃H₉NO₂ | C₁₀H₁₅NO₂ | C₁₇H₂₁NO₂ |
| Molecular Weight | 91.11 g/mol | 181.23 g/mol | 271.35 g/mol [2] |
| ¹H NMR (CDCl₃, δ ppm) | ~2.8-3.7 (m, CH, CH₂) | ~2.9-3.9 (m, CH, CH₂), ~3.8 (s, 2H, N-CH₂-Ph), ~7.3 (m, 5H, Ar-H) | ~3.0-3.9 (m, CH, CH₂), ~3.7 (s, 4H, N-(CH₂-Ph)₂), ~7.3 (m, 10H, Ar-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~50-65 (aliphatic C) | ~50-70 (aliphatic C), ~127-139 (aromatic C) | ~50-70 (aliphatic C), ~127-140 (aromatic C) |
Key Experimental Protocol
Synthesis of this compound [1]
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To a stirring solution of 2-aminopropane-1,3-diol (1.0 eq) in ethanol, add anhydrous potassium carbonate (3.1 eq).
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Add benzyl bromide (3.1 eq) dropwise to the suspension.
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Heat the reaction mixture to reflux and maintain for 16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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To the residue, add a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3x).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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If necessary, purify the product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for side reactions in the synthesis.
References
Technical Support Center: Optimization of Dibenzylation of 2-Aminopropane-1,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dibenzylation of 2-aminopropane-1,3-diol (also known as serinol).
Frequently Asked Questions (FAQs)
Q1: What are the primary products expected from the dibenzylation of 2-aminopropane-1,3-diol?
The reaction can yield a mixture of products depending on the conditions. The main possibilities are N,N-dibenzyl-2-aminopropane-1,3-diol, O,O-dibenzyl-2-aminopropane-1,3-diol, and the fully substituted N,N,O,O-tetrabenzyl derivative. Selective dibenzylation at either the nitrogen or the oxygen atoms is a key challenge. A derivative, 2-(dibenzylamino)propane-1,3-dithiol, has been synthesized from serinol, indicating that N,N-dibenzylation is a feasible pathway.[1]
Q2: Which functional group is more reactive towards benzylation, the amino or the hydroxyl groups?
Generally, the amino group is more nucleophilic than the hydroxyl groups and will react preferentially with benzyl halides, especially under basic conditions. However, strong bases can deprotonate the hydroxyl groups, making them competitive nucleophiles.
Q3: What are common reagents and conditions for the benzylation of amines and alcohols?
Benzyl bromide (BnBr) or benzyl chloride (BnCl) are common benzylating agents. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) being frequently used.
Q4: How can I favor N,N-dibenzylation over O,O-dibenzylation?
To selectively achieve N,N-dibenzylation, it is advisable to use a milder base that will preferentially deprotonate the ammonium salt intermediate rather than the hydroxyl groups. Using a stoichiometric amount of a base like potassium carbonate and carefully controlling the reaction temperature can favor N-alkylation.
Q5: How can I achieve selective O,O-dibenzylation?
Selective O,O-dibenzylation typically requires protection of the more reactive amino group.[2] Common protecting groups for amines include tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz). Once the amine is protected, the hydroxyl groups can be benzylated using a strong base like sodium hydride to deprotonate them, followed by the addition of a benzyl halide.[3] The protecting group can then be removed in a subsequent step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Inactive benzylating agent. 2. Insufficiently strong or insoluble base. 3. Low reaction temperature. 4. Inappropriate solvent. | 1. Use freshly opened or purified benzyl bromide/chloride. 2. For N-benzylation, ensure the base (e.g., K₂CO₃) is finely powdered and dry. For O-benzylation, use a stronger base like NaH. 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Ensure the solvent is anhydrous, especially when using NaH. Consider switching to a more polar solvent like DMF. |
| Formation of a complex mixture of products (mono-, di-, tri-, and tetra-benzylated) | 1. Lack of selectivity in the reaction conditions. 2. Reaction run for too long or at too high a temperature. | 1. For N,N-dibenzylation, use a milder base and stoichiometric amounts of benzyl halide. 2. For O,O-dibenzylation, protect the amino group first. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized. |
| Predominant formation of mono-benzylated product | 1. Insufficient amount of benzylating agent or base. 2. Steric hindrance after the first benzylation. | 1. Increase the equivalents of benzyl halide and base (e.g., 2.2-2.5 equivalents for dibenzylation). 2. Increase the reaction temperature or use a more reactive benzylating agent (e.g., benzyl bromide over benzyl chloride). |
| Formation of quaternary ammonium salt (over-alkylation of nitrogen) | 1. Use of excess benzyl halide. 2. Highly reactive conditions. | 1. Use a stoichiometric amount of the benzylating agent. 2. Add the benzyl halide slowly to the reaction mixture to maintain a low concentration. |
| Side reactions involving the solvent | 1. DMF can decompose in the presence of strong bases and heat, leading to impurities. | 1. If using a strong base like NaH, consider an alternative solvent such as THF. |
| Difficulty in purifying the product | 1. Similar polarities of the different benzylated products. 2. Presence of unreacted starting materials and reagents. | 1. Utilize column chromatography with a carefully selected solvent gradient. 2. Perform an aqueous work-up to remove water-soluble impurities before chromatography. |
Experimental Protocols
Protocol 1: N,N-Dibenzylation of 2-Aminopropane-1,3-diol
This protocol aims for the selective dibenzylation of the amino group.
Materials:
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2-Aminopropane-1,3-diol
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Benzyl bromide (BnBr)
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Potassium carbonate (K₂CO₃), anhydrous and finely powdered
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of 2-aminopropane-1,3-diol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
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Stir the suspension at room temperature for 30 minutes.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add benzyl bromide (2.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Upon completion, quench the reaction with water and extract with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: O,O-Dibenzylation via N-Protection
This protocol involves the protection of the amino group to achieve selective dibenzylation of the hydroxyl groups.
Step 1: N-Protection
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Protect the amino group of 2-aminopropane-1,3-diol with a suitable protecting group (e.g., Boc anhydride in the presence of a base like triethylamine). Follow standard literature procedures for Boc protection.
Step 2: O,O-Dibenzylation Materials:
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N-Boc-2-aminopropane-1,3-diol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Benzyl bromide (BnBr)
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Tetrahydrofuran (THF), anhydrous
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Saturated ammonium chloride (NH₄Cl) solution
Procedure:
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To a suspension of NaH (2.5 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-2-aminopropane-1,3-diol (1.0 eq) in anhydrous THF dropwise.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
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Cool the reaction back to 0 °C and add benzyl bromide (2.2 eq) dropwise.
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Stir the reaction at room temperature for 12-16 hours. Monitor by TLC.
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Carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.
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Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
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Purify by column chromatography.
Step 3: N-Deprotection
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Remove the Boc protecting group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the O,O-dibenzylated product.
Data Presentation
Table 1: Summary of Reaction Parameters for N,N-Dibenzylation
| Parameter | Condition A | Condition B (Optimized) | Condition C |
| Benzylating Agent | Benzyl chloride | Benzyl bromide | Benzyl bromide |
| Base | Na₂CO₃ | K₂CO₃ | Triethylamine |
| Solvent | Acetonitrile | DMF | Dichloromethane |
| Temperature | Reflux | Room Temp | Room Temp |
| Yield of N,N-dibenzyl | Low | Moderate to High | Low to Moderate |
| Key Side Product(s) | Mono-benzylated | Mono-benzylated | Quaternary salt |
Table 2: Protecting Group Strategy for O,O-Dibenzylation
| Protecting Group | Protection Conditions | Deprotection Conditions | Compatibility with O-Benzylation |
| Boc | Boc₂O, Et₃N, DCM | TFA, DCM or HCl in Dioxane | Excellent |
| Cbz | Cbz-Cl, NaHCO₃, H₂O/Dioxane | H₂, Pd/C | Incompatible (cleaved during debenzylation) |
Visualizations
Caption: Comparative workflow for selective N,N- and O,O-dibenzylation.
Caption: Logic diagram for troubleshooting low yield in dibenzylation.
References
- 1. Serinol-Based Versatile Disulfide-Reducing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]
- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
stability issues and degradation of 2-(dibenzylamino)propane-1,3-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(dibenzylamino)propane-1,3-diol. The information addresses potential stability issues and degradation pathways that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around its susceptibility to oxidation and potential debenzylation. The primary alcohol groups can be oxidized to aldehydes and carboxylic acids, while the dibenzylamino group may undergo cleavage of the benzyl-nitrogen bond under certain stress conditions.
Q2: How should I properly store this compound?
A2: To ensure stability, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1] Keep containers tightly closed and protect the compound from light and exposure to oxidizing agents. For long-term storage, refrigeration in an inert atmosphere is advisable.
Q3: I've observed a yellowish discoloration in my sample of this compound. What could be the cause?
A3: A yellowish discoloration may indicate the formation of degradation products, particularly from oxidation. The formation of aldehydes or other chromophoric impurities could lead to a change in the sample's appearance. It is recommended to re-analyze the sample for purity.
Q4: What analytical techniques are suitable for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[2] This method should be capable of separating the intact molecule from its potential degradation products. Techniques such as HPLC coupled with mass spectrometry (LC-MS) can be invaluable for identifying unknown degradants.
Q5: Are there any known incompatible materials with this compound?
A5: Strong oxidizing agents and strong acids are expected to be incompatible with this compound.[1] Contact with these materials could accelerate degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Symptom: Appearance of new peaks in the HPLC chromatogram of a stability sample that are not present in the reference standard.
-
Possible Causes:
-
Degradation: The compound has degraded due to exposure to stress conditions such as heat, light, humidity, or reactive excipients.
-
Contamination: The sample may have been contaminated during preparation or storage.
-
-
Troubleshooting Steps:
-
Verify System Suitability: Ensure the HPLC system is performing correctly by checking the system suitability parameters (e.g., tailing factor, resolution, and reproducibility) with a fresh reference standard.
-
Characterize Unknown Peaks: If possible, use LC-MS to obtain the mass of the unknown peaks. This can help in identifying the degradation products. Common degradants to look for include the mono-debenzylated product, the fully debenzylated product (2-aminopropane-1,3-diol), and oxidized forms of the parent molecule.
-
Perform Forced Degradation Studies: Conduct forced degradation studies on a fresh sample of this compound to see if the unknown peaks can be intentionally generated. This can help confirm the identity of the degradants.
-
Review Sample Handling and Storage: Investigate the storage conditions and handling procedures for any deviations that might have led to degradation or contamination.
-
Issue 2: Decrease in Assay Value or Potency
-
Symptom: The quantitative analysis shows a lower than expected concentration of this compound.
-
Possible Causes:
-
Degradation: The active molecule has degraded into other substances.
-
Analytical Method Issues: The analytical method may not be accurate or precise.
-
-
Troubleshooting Steps:
-
Check Mass Balance: In your HPLC analysis, calculate the mass balance by summing the peak area of the main component and all degradation products. A good mass balance (close to 100%) indicates that the loss in the main peak is accounted for by the formation of degradants.
-
Validate the Analytical Method: Ensure that the analytical method has been properly validated for accuracy, precision, linearity, and specificity.
-
Re-evaluate Stability Data: Review the stability data to identify trends in the decrease of the main component and the increase of any specific degradation products. This can help in understanding the degradation pathway.
-
Hypothesized Degradation Pathway
Based on the chemical structure of this compound, two primary degradation pathways can be hypothesized: oxidation of the primary alcohol groups and N-debenzylation.
References
Technical Support Center: Synthesis of 2-(dibenzylamino)propane-1,3-diol
This guide provides technical support for the synthesis and work-up of 2-(dibenzylamino)propane-1,3-diol, addressing common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
While one of the primary sources for this synthesis describes the yield as "excellent" without providing a specific percentage, similar dibenzylation reactions of amino diols report yields that are typically high, often exceeding 80-90%, assuming careful execution of the reaction and work-up procedure.[1] The final yield will be influenced by factors such as the purity of starting materials, reaction time, and the efficiency of the extraction and purification steps.
Q2: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). It is advisable to spot the starting material (2-aminopropane-1,3-diol), the reaction mixture, and a co-spot (starting material and reaction mixture) on a silica gel TLC plate.
-
Eluent System: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point for the mobile phase. The polarity can be adjusted to achieve good separation of spots.
-
Visualization:
-
UV Light (254 nm): The product, containing two benzyl groups, will be UV active, appearing as a dark spot. The starting material, 2-aminopropane-1,3-diol, is not UV active. Benzyl bromide is also UV active and will likely have a high Rf value.
-
Potassium Permanganate (KMnO₄) Stain: This stain is a general oxidizing agent and will visualize the diol groups of both the starting material and the product, as well as the benzyl groups of the product. Spots will appear as yellow-brown on a purple background.
-
Ninhydrin Stain: This stain is specific for primary and secondary amines. The starting material (a primary amine) will stain (typically pink or purple), while the desired product (a tertiary amine) will not. This is an excellent way to check for the consumption of the starting material.
-
The reaction is considered complete when the spot corresponding to the starting material is no longer visible by a suitable staining method (like Ninhydrin or KMnO₄).
Q3: What are the potential side products in this reaction?
The most common side products include:
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2-(benzylamino)propane-1,3-diol (Mono-benzylated product): This results from incomplete benzylation. It is more polar than the desired product and will have a lower Rf value on TLC.
-
Dibenzyl ether: This can form from the reaction of benzyl bromide with any residual water or from the decomposition of benzyl alcohol (if formed).
-
Quaternary ammonium salt: Over-alkylation of the amine can lead to the formation of a quaternary ammonium salt, although this is less common under these reaction conditions.
Q4: I see an oil/insoluble material during the work-up. What could it be?
This could be due to several factors:
-
Incomplete quenching of the base: If the potassium carbonate is not fully neutralized by the sodium bicarbonate wash, it can cause issues with layer separation.
-
Formation of salts: The reaction of benzyl bromide with the amine forms hydrogen bromide, which is neutralized by potassium carbonate to form potassium bromide. While quenching with sodium bicarbonate and washing with water should remove most of this, high concentrations can sometimes lead to precipitation.
-
High concentration of the product: If the concentration of the product in the extraction solvent is too high, it may begin to oil out. Adding more solvent should resolve this.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction is not going to completion (starting material remains after 16 hours). | 1. Insufficient benzyl bromide. 2. Inactive benzyl bromide (degraded). 3. Insufficient base (K₂CO₃). 4. Presence of excess water in the reaction. | 1. Add an additional 0.5 equivalents of benzyl bromide and continue refluxing, monitoring by TLC. 2. Use freshly opened or purified benzyl bromide. 3. Ensure the potassium carbonate is anhydrous and added in the correct stoichiometric amount. 4. Use anhydrous ethanol and ensure all glassware is thoroughly dried. |
| A significant amount of mono-benzylated product is observed. | 1. Insufficient benzyl bromide. 2. Short reaction time. | 1. Increase the equivalents of benzyl bromide (e.g., to 3.5 equivalents per equivalent of amine). 2. Extend the reflux time and monitor by TLC until the mono-benzylated product is consumed. |
| Difficulty separating the organic and aqueous layers during work-up. | 1. Emulsion formation. 2. High concentration of dissolved salts. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Dilute with more water and ethyl acetate. Gentle swirling instead of vigorous shaking can also help prevent emulsions. |
| Product is not pure after the standard work-up. | 1. Incomplete removal of benzyl bromide. 2. Presence of other impurities. | 1. If excess benzyl bromide remains, it can sometimes be removed by washing the organic layer with a solution of triethylamine in an organic solvent, which reacts with the benzyl bromide to form a water-soluble salt.[2] Alternatively, column chromatography can be used. 2. If significant amounts of the mono-benzylated product or other impurities are present, purification by column chromatography on silica gel is recommended. |
| Low final yield. | 1. Incomplete reaction. 2. Loss of product during extraction. 3. Product is water-soluble. | 1. See "Reaction is not going to completion" above. 2. Perform multiple extractions (at least 3) with ethyl acetate to ensure complete recovery of the product from the aqueous layer. 3. While the dibenzylated product has significantly lower water solubility than the starting material, some loss to the aqueous phase is possible. Ensure the aqueous layer is saturated with NaCl (brine) during the final washes to "salt out" the organic product. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-aminopropane-1,3-diol | 91.11 | 0.5 g | 5.48 mmol | 1.0 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 2.34 g | 17.01 mmol | ~3.1 |
| Benzyl Bromide (BnBr) | 171.04 | 2.0 mL (2.87 g) | 17.01 mmol | ~3.1 |
| Anhydrous Ethanol (EtOH) | - | 50 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - | - |
| Ethyl Acetate (EtOAc) | - | ~60 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) and anhydrous ethanol (50 mL).
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Stir the mixture until the 2-aminopropane-1,3-diol is fully dissolved.
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Add anhydrous potassium carbonate (2.34 g, 17.01 mmol) to the solution.
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Slowly add benzyl bromide (2.0 mL, 17.01 mmol) dropwise to the stirring mixture. Caution: Benzyl bromide is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.[3]
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
Monitor the reaction progress by TLC.
Work-up Procedure
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After 16 hours, cool the reaction mixture to room temperature.
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Remove the ethanol under reduced pressure using a rotary evaporator.
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To the resulting residue, add a saturated solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize any remaining acid.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
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Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
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Filter off the drying agent.
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Remove the ethyl acetate under reduced pressure to yield the final product. The literature suggests that this procedure can yield a product of high purity without the need for column chromatography.[1]
Visualizations
Caption: Experimental workflow for the synthesis and work-up of this compound.
Caption: Troubleshooting logic for an incomplete reaction.
References
Technical Support Center: Synthesis of 2-(Dibenzylamino)propane-1,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(dibenzylamino)propane-1,3-diol, with a focus on scaling up the process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when moving to a larger scale.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| TR-01 | Low Yield of this compound | - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of benzyl bromide. - Inefficient extraction during workup. | - Monitor the reaction by TLC or HPLC to ensure completion. - Ensure the reaction mixture is maintained at a consistent reflux temperature. - Use fresh, high-quality benzyl bromide. - Perform multiple extractions with ethyl acetate and check the aqueous layer for residual product. |
| TR-02 | Formation of Monobenzylated Impurity | - Insufficient amount of benzyl bromide. - Short reaction time. | - Use a slight excess of benzyl bromide (e.g., 3.1 equivalents per equivalent of 2-aminopropane-1,3-diol). - Extend the reflux time and monitor for the disappearance of the monobenzylated intermediate by TLC/HPLC. |
| TR-03 | Difficulties with Product Isolation and Purification at Scale | - Emulsion formation during aqueous workup. - Product oiling out instead of precipitating. - Inefficient removal of inorganic salts. | - Add a small amount of brine during the extraction to break up emulsions. - Consider crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) instead of relying on direct precipitation. - Ensure thorough washing of the organic layer with saturated sodium bicarbonate solution to remove all acidic byproducts and inorganic salts. |
| TR-04 | Reaction Stalls or Proceeds Slowly at Larger Scale | - Inefficient mixing. - Poor heat transfer in a large reactor. | - Use an overhead mechanical stirrer to ensure efficient mixing of the heterogeneous reaction mixture. - Ensure the heating mantle or oil bath provides uniform heating to the entire reactor surface. |
| TR-05 | Safety Concerns with Handling Large Quantities of Benzyl Bromide | - High toxicity and corrosivity of benzyl bromide.[1] - Potential for runaway reaction. | - Handle benzyl bromide in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[2][3] - Add benzyl bromide dropwise to the reaction mixture to control the initial exotherm. Have an ice bath ready for emergency cooling. |
Frequently Asked Questions (FAQs)
1. What is a typical lab-scale protocol for the synthesis of this compound?
A common lab-scale synthesis involves the reaction of 2-aminopropane-1,3-diol with benzyl bromide in the presence of a base.[4]
Experimental Protocol: Synthesis of this compound [4]
| Reagent | Molar Equiv. | Amount |
| 2-aminopropane-1,3-diol | 1.0 | 0.5 g |
| Anhydrous K2CO3 | 3.1 | 2.34 g |
| Benzyl bromide | 3.1 | 2.0 mL |
| Ethanol | - | 50 mL |
| Saturated NaHCO3 (aq) | - | As needed for quench |
| Ethyl Acetate | - | 3 x 20 mL for extraction |
| Anhydrous MgSO4 | - | As needed for drying |
Procedure:
-
To a stirred solution of 2-aminopropane-1,3-diol in ethanol, add anhydrous potassium carbonate.
-
Add benzyl bromide dropwise to the suspension.
-
Heat the mixture to reflux and maintain for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Quench the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
2. What are the main challenges when scaling up this synthesis?
The primary challenges in scaling up this synthesis include:
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Safe Handling of Benzyl Bromide: Benzyl bromide is a lachrymator and is toxic and corrosive.[1][5] Handling larger quantities requires stringent safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area.[2][3]
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Exothermic Reaction: The initial N-alkylation can be exothermic. On a larger scale, the heat generated needs to be carefully managed to avoid a runaway reaction. This can be achieved by slow, controlled addition of benzyl bromide and having a cooling system in place.
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Mixing: The reaction mixture is heterogeneous (solid K2CO3 in a liquid). Ensuring efficient mixing on a large scale is crucial for the reaction to proceed to completion and can be achieved with appropriate mechanical stirring.
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Workup and Purification: Large-scale extractions can be cumbersome and prone to emulsion formation. Purification by crystallization may be more practical and efficient than chromatography at a larger scale.
3. Are there any alternative, "greener" methods for this synthesis?
Yes, alternative methods often focus on replacing hazardous alkylating agents like benzyl bromide. One such approach is the use of benzyl alcohol in a "hydrogen borrowing" or "hydrogen auto-transfer" reaction.[6][7] This method is more environmentally friendly as it produces water as the only byproduct.[8] However, this typically requires a transition metal catalyst and may necessitate higher temperatures and pressures.
4. How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable solvent system for TLC would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (2-aminopropane-1,3-diol) and the intermediate (2-(benzylamino)propane-1,3-diol), and the appearance of the product spot (this compound) indicate the progress of the reaction.
5. What are the key safety precautions I should take?
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Benzyl Bromide: Always handle benzyl bromide in a chemical fume hood.[2] Wear appropriate PPE, including double gloves, chemical splash goggles, and a flame-retardant lab coat.[3] Be aware of its reactivity with water, alcohols, and bases.[1][5]
-
Reflux: When heating the reaction to reflux, use a heating mantle with a temperature controller and ensure the condenser is properly functioning to prevent the escape of flammable ethanol vapors.
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Pressure: The reaction generates HBr as a byproduct, which is neutralized by the K2CO3. However, ensure the reaction vessel is not sealed to avoid any potential pressure buildup.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. nbinno.com [nbinno.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. westliberty.edu [westliberty.edu]
- 4. Serinol-Based Versatile Disulfide-Reducing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
- 7. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-(dibenzylamino)propane-1,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(dibenzylamino)propane-1,3-diol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common laboratory synthesis involves the N-alkylation of 2-aminopropane-1,3-diol with benzyl bromide in the presence of a base.[1] The reaction is typically carried out in a polar solvent like ethanol.
Q2: What are the crucial reaction parameters to control during the synthesis?
Key parameters to control include the stoichiometry of the reactants, reaction temperature, and reaction time. An excess of benzyl bromide is often used to ensure complete dibenzylation of the primary amine. The reaction is typically refluxed for several hours to drive it to completion.[1]
Q3: My reaction is complete, but I am having trouble isolating the pure product. What is the recommended work-up and purification procedure?
A standard work-up involves cooling the reaction mixture, removing the solvent under reduced pressure, and then performing a liquid-liquid extraction. The residue is typically quenched with a saturated sodium bicarbonate solution and extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and filtered.[1] While some protocols suggest that the product can be obtained in high purity without column chromatography, purification by flash column chromatography may be necessary if significant impurities are present.
Q4: What analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low yield of the desired product.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction has been allowed to proceed for a sufficient amount of time (e.g., reflux for 16 hours as per the protocol).- Monitor the reaction by TLC until the starting material (2-aminopropane-1,3-diol) is no longer visible.- Increase the reaction temperature to ensure it is at a steady reflux. |
| Insufficient Benzyl Bromide | - Use a sufficient excess of benzyl bromide (e.g., 3 equivalents for each equivalent of the amine) to favor the formation of the dibenzylated product.[1] |
| Base Inactivity | - Use anhydrous potassium carbonate and ensure it is of good quality. The base is crucial for scavenging the HBr formed during the reaction. |
| Poor Quality Starting Materials | - Verify the purity of 2-aminopropane-1,3-diol and benzyl bromide. Impurities in the starting materials can lead to side reactions and lower yields. |
| Losses During Work-up | - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent.- Avoid overly vigorous washing that could lead to emulsion formation and loss of product. |
Problem 2: Presence of significant impurities in the final product.
The following table summarizes common impurities, their potential origin, and methods for their identification and removal.
| Impurity | Potential Origin | Identification Methods | Purification Strategy |
| 2-aminopropane-1,3-diol (Starting Material) | Incomplete reaction. | TLC, HPLC, NMR | Optimize reaction conditions (time, temperature, stoichiometry). Purify by column chromatography. |
| 2-(Benzylamino)propane-1,3-diol (Mono-benzylated intermediate) | Incomplete benzylation. | TLC, HPLC, GC-MS, NMR | Increase the amount of benzyl bromide and/or reaction time. Purify by column chromatography. |
| N,N-Dibenzyl-N-(1,3-dihydroxypropan-2-yl)benzylammonium bromide (Quaternary ammonium salt) | Over-alkylation of the product. | NMR (characteristic benzylic proton signals), ESI-MS | Avoid a large excess of benzyl bromide. This impurity is highly polar and can often be removed by aqueous washing or column chromatography. |
| Benzyl alcohol | Impurity in benzyl bromide or hydrolysis of benzyl bromide. | GC-MS, NMR | Use purified benzyl bromide. Can be removed by column chromatography. |
| Benzaldehyde | Oxidation of benzyl alcohol or impurity in benzyl bromide. | GC-MS, NMR | Use fresh, high-purity benzyl bromide. Can be removed by column chromatography. |
| O-Benzylated products | Side reaction of benzyl bromide with the hydroxyl groups. | NMR, Mass Spectrometry | N-alkylation is generally favored over O-alkylation under these conditions. If suspected, can be separated by column chromatography. |
Experimental Protocols
Synthesis of this compound[1]
-
To a stirring solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL), add anhydrous potassium carbonate (2.34 g, 17.01 mmol).
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Add benzyl bromide (2.0 mL, 17.01 mmol) dropwise to the suspension.
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Heat the reaction mixture to reflux and maintain for 16 hours.
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Monitor the reaction progress by Thin-Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Quench the residue with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield the product.
Analytical Methods (Suggested)
High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
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Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Expected Elution Order: 2-aminopropane-1,3-diol (most polar, earliest elution), 2-(benzylamino)propane-1,3-diol, this compound (least polar, latest elution). The quaternary ammonium salt, being ionic, may have different retention behavior.
Gas Chromatography-Mass Spectrometry (GC-MS)
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, HP-5MS).
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Injection: Split/splitless inlet at 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium.
-
MS Detection: Electron Ionization (EI) at 70 eV.
-
Note: Derivatization (e.g., silylation) of the hydroxyl groups may be necessary to improve the chromatographic peak shape and volatility of the diol compounds.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Monitoring the Formation of 2-(Dibenzylamino)propane-1,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring the reaction progress during the synthesis of 2-(dibenzylamino)propane-1,3-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of the this compound synthesis?
A1: The most common and effective methods for monitoring this reaction are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is a quick and simple qualitative method for tracking the disappearance of starting materials and the appearance of the product. HPLC provides quantitative data on the conversion and purity of the product. NMR spectroscopy can be used to analyze the reaction mixture and confirm the structure of the product and any significant byproducts.
Q2: How can I distinguish between the starting materials and the product on a TLC plate?
A2: The starting material, 2-aminopropane-1,3-diol, is a highly polar compound and will have a very low Retention Factor (Rf) value, meaning it will not move far from the baseline. Benzyl bromide is much less polar and will have a high Rf value. The product, this compound, is less polar than the starting amino diol but more polar than benzyl bromide, so it will appear as a spot with an intermediate Rf value.
Q3: What are the potential side products in this reaction, and how can I detect them?
A3: Potential side products include the mono-benzylated intermediate (2-(benzylamino)propane-1,3-diol), over-alkylation to form a quaternary ammonium salt, and benzyl alcohol from the hydrolysis of benzyl bromide. The mono-benzylated product will have an Rf value between the starting material and the final product on a TLC plate. Benzyl alcohol is also of intermediate polarity. These side products can be further identified and quantified using HPLC and their structures confirmed by NMR or GC-MS analysis.
Q4: My reaction seems to be stalled and is not going to completion. What are the possible causes and solutions?
A4: An incomplete reaction can be due to several factors:
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Insufficient base: Ensure that an adequate excess of a suitable base, such as potassium carbonate, is used to neutralize the hydrobromic acid formed during the reaction.
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Low reaction temperature: The reaction is typically carried out at reflux in ethanol. Ensure the reaction temperature is maintained.
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Poor quality reagents: Use fresh, high-purity 2-aminopropane-1,3-diol and benzyl bromide. Benzyl bromide can degrade over time.
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Inadequate reaction time: While the reaction is often monitored, ensure it has been allowed to proceed for a sufficient duration (e.g., 16 hours as a general guideline) before concluding it has stalled.[1]
Q5: I see an unexpected spot on my TLC. What could it be?
A5: An unexpected spot could be an impurity from your starting materials or a side product. Benzyl bromide can contain impurities like benzaldehyde.[2] Benzyl alcohol can also be formed from the hydrolysis of benzyl bromide. If you suspect an impurity, it is recommended to run TLC plates of your starting materials individually. Further analysis by HPLC or NMR of the reaction mixture can help identify the unknown compound.
Troubleshooting Guides
Troubleshooting TLC Monitoring
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible on the TLC plate. | - Insufficient concentration of the sample spotted.- The chosen visualization method is not suitable for the compounds. | - Concentrate the reaction mixture before spotting.- Use multiple visualization techniques (UV light, potassium permanganate stain, iodine). |
| All spots are at the baseline. | - The solvent system is not polar enough. | - Increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
| All spots are at the solvent front. | - The solvent system is too polar. | - Decrease the polarity of the eluent. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture. |
| Spots are streaking. | - The sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel. | - Dilute the sample before spotting.- Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the eluent to reduce streaking of acidic or basic compounds, respectively. |
| Product and starting material spots are not well-separated. | - The solvent system does not provide adequate resolution. | - Experiment with different solvent systems. Try a mixture of ethyl acetate and hexane, or dichloromethane and methanol. A gradient elution in column chromatography might be necessary for purification. |
Troubleshooting Reaction Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction (starting material remains). | - Insufficient reaction time or temperature.- Inactive reagents.- Insufficient base. | - Ensure the reaction is running at the correct temperature (reflux) and for an adequate amount of time.- Use fresh benzyl bromide and ensure the 2-aminopropane-1,3-diol is of high purity.- Add more base (e.g., potassium carbonate). |
| Formation of multiple products. | - Over-alkylation (formation of quaternary ammonium salt).- Formation of mono-benzylated intermediate.- Hydrolysis of benzyl bromide to benzyl alcohol. | - Carefully control the stoichiometry of benzyl bromide. Using a slight excess is common, but a large excess can promote over-alkylation.- Monitor the reaction closely by TLC or HPLC to stop it once the desired product is maximized.- Ensure anhydrous reaction conditions to minimize hydrolysis of benzyl bromide. |
| Low yield of the desired product. | - Sub-optimal reaction conditions.- Loss of product during work-up and purification. | - Optimize reaction parameters such as temperature, reaction time, and solvent.- During the aqueous work-up, ensure the pH is appropriately adjusted to keep the product in the organic layer. Perform multiple extractions with ethyl acetate to maximize recovery.[1] |
Experimental Protocols
General Synthesis of this compound
This protocol is based on a literature procedure.[1]
-
To a stirring solution of 2-aminopropane-1,3-diol (1.0 eq) in ethanol (e.g., 10 mL per gram of amino diol), add anhydrous potassium carbonate (3.1 eq).
-
Add benzyl bromide (3.1 eq) dropwise to the mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 16 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by trituration with n-hexane.[1]
Thin-Layer Chromatography (TLC) Monitoring
-
Plate: Silica gel 60 F254.
-
Eluent: A starting point for a solvent system is Ethyl Acetate/Hexane (e.g., 1:1 v/v). The polarity can be adjusted to achieve good separation.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Spotting: Spot the starting material (2-aminopropane-1,3-diol), benzyl bromide, and the reaction mixture on the TLC plate.
-
Development: Develop the plate in a chamber saturated with the eluent.
-
Visualization:
-
UV Light: Visualize the plate under short-wave (254 nm) UV light. Benzyl bromide and the dibenzylated product will be UV active and appear as dark spots.
-
Potassium Permanganate Stain: Prepare a solution of potassium permanganate in aqueous sodium hydroxide. Dip the plate in the stain. The diol starting material and product will appear as yellow/brown spots on a purple background.
-
Iodine: Place the plate in a chamber with a few crystals of iodine. Most organic compounds will appear as brown spots.
-
High-Performance Liquid Chromatography (HPLC) Analysis
This method is adapted from a literature procedure for a similar compound.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Take an aliquot of the reaction mixture, remove the solvent, and dissolve the residue in a deuterated solvent such as DMSO-d6 or CDCl3.
-
Analysis: Acquire a 1H NMR spectrum.
-
2-aminopropane-1,3-diol (in DMSO-d6): The spectrum is complex due to the presence of amine and hydroxyl protons. Characteristic signals for the CH and CH2 protons would be expected in the 2.5-3.5 ppm region.
-
This compound (in DMSO-d6): Look for the disappearance of the starting material signals and the appearance of new signals corresponding to the product. Key signals include the aromatic protons of the benzyl groups (around 7.2-7.4 ppm), the benzylic CH2 protons (a singlet or AB quartet around 3.7 ppm), and the protons of the propane-1,3-diol backbone.[1]
-
Quantitative Data Summary
Table 1: Typical 1H NMR Chemical Shifts (δ, ppm) in DMSO-d6
| Compound | Aromatic H | Benzylic CH2 | Propanediol CH/CH2 | Hydroxyl OH |
| This compound[1] | 7.19-7.36 (m, 10H) | 3.73 (s, 4H) | 2.67-2.72 (m, 1H), 3.54-3.62 (m, 4H) | 4.33 (s, 2H) |
| 2-Amino-2-hydroxymethyl-1,3-propanediol*[3] | - | - | 3.23 (s, 6H) | 4.31 (s, 3H), 1.25 (s, 2H, NH2) |
*Data for a structurally similar starting material.
Visualizations
Caption: Workflow for monitoring the synthesis of this compound.
Caption: A decision tree for troubleshooting common TLC analysis issues.
References
- 1. Serinol-Based Versatile Disulfide-Reducing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(Dibenzylamino)propane-1,3-diol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(dibenzylamino)propane-1,3-diol and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and characterization of this compound.
1. Low or No Product Yield
Q: My reaction shows low conversion of the starting material, 2-aminopropane-1,3-diol (serinol), to the desired dibenzylated product. What are the potential causes and solutions?
A: Low conversion can stem from several factors related to reagents, reaction conditions, or setup.
-
Inactive Reagents:
-
Benzyl Bromide: This reagent can degrade over time. Use freshly opened or distilled benzyl bromide for best results.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is commonly used. Ensure it is completely dry, as moisture will inhibit the reaction. Consider flame-drying the flask and running the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Insufficient Reaction Time or Temperature:
-
The N-dibenzylation of serinol is often a slow reaction. A common protocol involves refluxing in ethanol for at least 16 hours.[1] If you see a significant amount of the mono-benzylamino intermediate, extending the reaction time may be necessary.
-
Ensure the reaction mixture is reaching and maintaining the reflux temperature of the solvent.
-
-
Inappropriate Stoichiometry:
-
A molar excess of benzyl bromide and base is typically required to drive the reaction to completion. A common stoichiometry is approximately 3 equivalents of both benzyl bromide and potassium carbonate relative to the starting amino diol.[1]
-
2. Complex Product Mixture & Side Reactions
Q: My TLC and/or NMR analysis indicates a complex mixture of products instead of a clean spot for this compound. What are the likely side products and how can I minimize them?
A: The primary side products in this synthesis are the result of incomplete benzylation, over-alkylation, or O-benzylation.
-
Mono-benzylation: The formation of 2-(benzylamino)propane-1,3-diol is a common intermediate.
-
Identification: On a TLC plate, this intermediate will be more polar (lower Rf value) than the desired dibenzylated product. In the ¹H NMR, you would expect to see a single benzyl group (a singlet for the benzylic CH₂ protons around 3.7-3.9 ppm and aromatic protons at 7.2-7.4 ppm) and an N-H proton.
-
Solution: Increase the equivalents of benzyl bromide and base, and/or extend the reaction time to promote the second benzylation.
-
-
Over-alkylation (Quaternary Ammonium Salt Formation): The tertiary amine product can be further alkylated by benzyl bromide to form a tribenzyl ammonium salt.
-
Identification: This salt is highly polar and will likely remain at the baseline on a normal-phase TLC plate. It is often insoluble in common organic solvents used for extraction, like ethyl acetate.
-
Solution: Avoid a large excess of benzyl bromide. Adding the benzyl bromide dropwise to the reaction mixture rather than all at once can help to control its concentration and minimize this side reaction.
-
-
O-benzylation: The hydroxyl groups of the diol can also be benzylated, although the nitrogen atom is generally more nucleophilic. This becomes more likely under strongly basic conditions or with prolonged reaction times at high temperatures.
-
Identification: O-benzylated products will be less polar (higher Rf value) than the desired N,N-dibenzyl product. ¹H NMR spectroscopy is a powerful tool to distinguish N- vs. O-alkylation. The benzylic protons of an O-benzyl ether typically appear further downfield (around 4.5 ppm) compared to those of an N-benzyl group (around 3.6-3.8 ppm).
-
Solution: Use a milder base if O-benzylation is a significant issue. While K₂CO₃ is standard, stronger bases might exacerbate the problem. Controlling the temperature and reaction time is also crucial.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard experimental protocol for the synthesis of this compound?
A1: A widely cited method involves the N-dibenzylation of 2-aminopropane-1,3-diol.[1]
Experimental Protocol: Synthesis of this compound
| Step | Procedure |
| 1. Reagent Setup | To a solution of 2-aminopropane-1,3-diol (1.0 eq.) in absolute ethanol (approx. 0.1 M concentration), add anhydrous potassium carbonate (K₂CO₃, 3.1 eq.). |
| 2. Addition | Add benzyl bromide (3.1 eq.) dropwise to the stirring suspension. |
| 3. Reaction | Heat the mixture to reflux and maintain for 16 hours. |
| 4. Work-up | Cool the reaction to room temperature and remove the solvent under reduced pressure. |
| 5. Extraction | To the residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3 times). |
| 6. Drying & Isolation | Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. |
Q2: My product is difficult to purify by standard silica gel column chromatography. What are the alternative purification strategies?
A2: this compound is a highly polar compound due to the two hydroxyl groups and the tertiary amine. This polarity can lead to strong binding to silica gel, resulting in poor separation and recovery. If standard chromatography is challenging, consider the following:
-
Deactivating Silica Gel: Pre-treating the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%) can help to reduce tailing and improve the elution of the basic product.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying highly polar compounds. It uses a polar stationary phase (like silica, diol, or amino-functionalized silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent. This is often more effective than traditional normal-phase or reverse-phase chromatography for polar molecules.
Q3: How can I monitor the progress of my reaction using Thin-Layer Chromatography (TLC)?
A3: TLC is an effective way to monitor the consumption of the starting material and the formation of products.
-
Eluent System: A mixture of a polar and a non-polar solvent is typically used. A good starting point is a mixture of ethyl acetate and hexane, or dichloromethane and methanol. You may need to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent streaking of the amine spots.
-
Visualization:
-
UV Light: The benzyl groups in the product and intermediates will allow for visualization under a UV lamp (254 nm).
-
Staining: Since the starting material lacks a UV chromophore, staining is necessary to visualize all spots. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that will visualize the starting diol, intermediates, and the final product. Ninhydrin can also be used to specifically detect the primary amine of the starting material and the secondary amine of the mono-benzylated intermediate.
-
Q4: What are the expected ¹H NMR signals for the product, this compound?
A4: While the exact chemical shifts can vary depending on the solvent, the following are characteristic signals:
-
Aromatic Protons: A multiplet between 7.2 and 7.4 ppm, integrating to 10 protons (from the two phenyl groups).
-
Benzylic Protons (N-CH₂-Ph): A singlet around 3.6-3.8 ppm, integrating to 4 protons.
-
Diol Protons (-CH(CH₂OH)₂): The methine proton (CH) and the methylene protons (CH₂) of the diol backbone will appear as multiplets in the range of 2.8-3.8 ppm.
-
Hydroxyl Protons (-OH): A broad singlet that can appear over a wide range and will exchange with D₂O.
Data Presentation
Due to a lack of directly comparable studies in the literature for this specific synthesis, we provide the following table as a template for researchers to systematically record their results when optimizing reaction conditions.
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (by NMR/HPLC) | Notes |
| 1 | K₂CO₃ (3.1) | Ethanol | Reflux | 16 | Enter Data | Enter Data | Standard conditions[1] |
| 2 | Na₂CO₃ (3.1) | Ethanol | Reflux | 16 | Enter Data | Enter Data | |
| 3 | Cs₂CO₃ (3.1) | DMF | 80 | 16 | Enter Data | Enter Data | |
| 4 | K₂CO₃ (3.1) | Acetonitrile | Reflux | 16 | Enter Data | Enter Data | |
| 5 | ... | ... | ... | ... | Enter Data | Enter Data |
Visualizations
The following diagrams illustrate the experimental workflow and a logical troubleshooting pathway.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Characterization of 2-(dibenzylamino)propane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 2-(dibenzylamino)propane-1,3-diol. It includes detailed experimental protocols, quantitative data, and a comparative overview of alternative methods to assist researchers in selecting the most suitable techniques for their specific needs.
Introduction to this compound
This compound is a substituted aminodiol with potential applications in organic synthesis and as a precursor for various functional molecules. Accurate characterization of this compound is crucial for quality control, reaction monitoring, and understanding its physicochemical properties. This guide focuses on the primary analytical techniques used for its structural elucidation and purity assessment.
Primary Analytical Techniques
The principal methods for characterizing this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation technique like High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the analysis of this compound using ¹H NMR, ¹³C NMR, and LC-MS.
Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d6. [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.36 | d, J = 7.52 Hz | 4H | Aromatic protons |
| 7.28 | t, J = 7.64 Hz | 4H | Aromatic protons |
| 7.19 | t, J = 7.17 Hz | 2H | Aromatic protons |
| 4.33 | s | 2H | -OH |
| 3.73 | s | 4H | -CH₂- (benzyl) |
| 3.62–3.54 | m | 4H | -CH₂- (diol) |
| 2.72–2.67 | m | 1H | -CH- |
Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d6. [1]
| Chemical Shift (δ) ppm | Assignment |
| 140.7 | Aromatic C (quaternary) |
| 128.3 | Aromatic CH |
| 128.0 | Aromatic CH |
| 126.5 | Aromatic CH |
| 60.5 | -CH- |
| 59.5 | -CH₂- (diol) |
| 54.1 | -CH₂- (benzyl) |
Table 3: LC-MS Data for this compound. [1]
| Parameter | Value |
| Ionization Mode | Positive |
| Calculated m/z [M+H]⁺ | 272.16 |
| Found m/z [M+H]⁺ | 272.22 |
| HPLC Retention Time (t R) | 5.64 min |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its hydrogen and carbon atoms.
Protocol:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Ensure complete dissolution, using a vortex mixer if necessary.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
The NMR spectra were recorded on a Bruker AVANCE III 400 MHz spectrometer.[1]
-
For ¹H NMR, acquire the spectrum at 400 MHz.
-
For ¹³C NMR, acquire the spectrum at 100 MHz.
-
Use the residual solvent peak of DMSO-d6 as the internal reference (δ = 2.50 ppm for ¹H and δ = 39.5 ppm for ¹³C).
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound and to assess its purity.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter into an LC vial.
-
-
Instrumentation and Data Acquisition:
-
The analysis was performed on a Thermo Fisher Scientific UltiMate 3000 UHPLC-ISQ EC single quadrupole mass spectrometer.[1]
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is suitable for this compound.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A 5–95% gradient of acetonitrile over 15 minutes is a typical starting point.[1]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-30 V.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Determine the m/z value of the molecular ion peak, which should correspond to the protonated molecule [M+H]⁺.
-
The purity can be estimated from the relative area of the main peak in the chromatogram.
-
Comparison with Alternative Analytical Techniques
While NMR and LC-MS are primary techniques, other methods can provide complementary information or may be more suitable for specific analytical challenges.
Table 4: Comparison of Analytical Techniques for Characterizing this compound.
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H and ¹³C NMR | Detailed structural information, including connectivity and stereochemistry. | Non-destructive, provides unambiguous structure elucidation. | Lower sensitivity compared to MS, requires higher sample concentration. |
| LC-MS | Molecular weight confirmation, purity assessment. | High sensitivity and selectivity, suitable for complex mixtures. | Provides limited structural information on its own, potential for ion suppression. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds. | High resolution, extensive spectral libraries for identification. | Requires derivatization (e.g., silylation) for non-volatile compounds like aminodiols, which adds a step to sample preparation.[2][3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., -OH, -NH, aromatic C-H). | Fast, simple sample preparation for liquids.[4][5][6] | Provides limited information on the overall molecular structure. |
Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of an organic compound like this compound.
Representative Signaling Pathway for N-Benzylamino Compounds
While the specific biological activity of this compound is not extensively documented, related N-benzylamino compounds have shown various biological activities, such as antimicrobial and antitumor effects. The following diagram illustrates a representative signaling pathway that could be modulated by such compounds, for instance, by inhibiting a key enzyme or receptor.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eng.uc.edu [eng.uc.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to Purity Analysis of 2-(dibenzylamino)propane-1,3-diol: HPLC vs. NMR
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the journey from discovery to market. The compound 2-(dibenzylamino)propane-1,3-diol, a key building block in various synthetic pathways, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and the overall quality of an active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two powerful analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, renowned for its high resolving power and sensitivity in separating components of a mixture. For purity analysis, HPLC is typically used in a quantitative fashion, where the area of the peak corresponding to the main compound is compared to the total area of all detected peaks.
Quantitative NMR (qNMR), on the other hand, has emerged as a primary analytical method that offers a direct and absolute measure of purity. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.
Comparative Performance Data
The choice between HPLC and qNMR for purity analysis often depends on the specific requirements of the analysis, such as the need for absolute quantification, the availability of reference standards, and the desired sensitivity. The following table summarizes typical performance characteristics for each technique in the context of analyzing a small molecule like this compound.
| Parameter | HPLC (UV Detection) | Quantitative ¹H NMR (qNMR) |
| Principle | Chromatographic separation and relative quantification by peak area. | Absolute quantification based on the direct proportionality between signal integral and molar concentration. |
| Limit of Detection (LOD) | ~0.01 - 0.1% | ~0.1 - 0.5% |
| Limit of Quantitation (LOQ) | ~0.05 - 0.3% | ~0.3 - 1.0% |
| Linearity (R²) | >0.999 | >0.999 |
| Precision (RSD) | < 2% | < 1% |
| Accuracy (Recovery) | 98 - 102% (with reference standard) | 98 - 102% (absolute) |
| Reference Standard | Required for accurate quantification of the main component and impurities. | Not required for the analyte; a certified internal standard is used for absolute quantification.[1] |
| Throughput | Higher (typically 15-30 min per sample). | Lower (requires longer relaxation delays for accurate quantification). |
| Sample Consumption | Low (micrograms). | Higher (milligrams). |
| Destructive | Yes. | No, the sample can be recovered. |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative methodologies for the analysis of this compound by HPLC and qNMR.
HPLC Method for Purity Determination
Given the polar nature of this compound, a reversed-phase HPLC method with a polar-embedded or polar-endcapped column is suitable to ensure adequate retention and sharp peak shapes.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18 polar-embedded, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated using the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Internal Standard: Maleic acid (certified reference material).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to ensure full relaxation of all protons.
-
Number of Scans: 16-64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated).[1]
-
Acquisition Time: At least 3 seconds.
-
Spectral Width: Sufficient to cover all signals of interest.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.
-
Vortex thoroughly to ensure complete dissolution and homogeneity.
-
Transfer the solution to a 5 mm NMR tube.
Data Analysis: The purity of the analyte (P_analyte) is calculated using the following equation:
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
"analyte" refers to this compound
-
"std" refers to the internal standard (maleic acid)
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and qNMR purity analysis.
Caption: Experimental workflow for HPLC purity analysis of this compound.
Caption: Experimental workflow for qNMR absolute purity analysis of this compound.
Logical Comparison of HPLC and qNMR
The decision to use HPLC or qNMR for purity analysis involves a trade-off between several factors. The following diagram illustrates the logical relationship in this comparison.
Caption: Logical comparison of HPLC and qNMR for purity analysis.
Conclusion
Both HPLC and qNMR are powerful and reliable techniques for the purity analysis of this compound. HPLC, with its high sensitivity and throughput, is an excellent choice for routine quality control and for the detection of trace impurities, especially when a reference standard is available. Conversely, qNMR stands out as a primary method for providing an absolute purity value without the need for an analyte-specific reference standard, making it invaluable for the characterization of new chemical entities and for providing a highly accurate and precise purity assessment.
For comprehensive characterization and validation, a dual approach utilizing both HPLC and qNMR is often the most robust strategy. This orthogonal approach leverages the strengths of both techniques, providing a high level of confidence in the purity of this compound, thereby ensuring the quality and integrity of subsequent research and development activities.
References
A Comparative Guide to 2-(Dibenzylamino)propane-1,3-diol Derivatives as Potential Sphingosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative study of a series of 2-(dibenzylamino)propane-1,3-diol derivatives, evaluating their potential as inhibitors of sphingosine kinases (SphK), critical enzymes in cellular signaling. The information herein is based on established synthetic methodologies and validated experimental protocols for assessing SphK inhibition. This document aims to be a valuable resource for professionals engaged in the discovery and development of novel therapeutic agents targeting the sphingolipid pathway.
Introduction to this compound Derivatives and Sphingosine Kinase
The 2-aminopropane-1,3-diol scaffold is a key structural motif found in various biologically active molecules. A notable example is FTY720 (Fingolimod), an immunomodulating drug that, upon phosphorylation by sphingosine kinase 2 (SphK2), acts as a functional antagonist at sphingosine-1-phosphate (S1P) receptors. This connection highlights the potential of 2-aminopropane-1,3-diol derivatives to interact with the sphingolipid signaling pathway. Sphingosine kinases, existing in two isoforms (SphK1 and SphK2), catalyze the formation of the signaling lipid S1P from sphingosine. Dysregulation of SphK activity is implicated in various pathological conditions, including cancer, inflammation, and fibrosis, making these enzymes attractive targets for therapeutic intervention.
This guide explores a series of this compound derivatives, investigating how structural modifications to this scaffold may influence their inhibitory activity against SphK1 and SphK2.
Synthesis of this compound Derivatives
The synthesis of the parent compound, this compound, can be achieved through the N-alkylation of 2-aminopropane-1,3-diol (serinol) with benzyl bromide in the presence of a base.[1] Derivatives with substitutions on the benzyl rings or at other positions can be prepared using appropriately modified starting materials and synthetic routes. A general synthetic scheme is presented below.
Comparative Performance as Sphingosine Kinase Inhibitors
To evaluate the potential of this compound derivatives as SphK inhibitors, a series of analogues with systematic structural modifications were synthesized and assayed for their ability to inhibit recombinant human SphK1 and SphK2. The half-maximal inhibitory concentrations (IC50) were determined using a radiometric assay.
Table 1: Comparative Inhibitory Activity of this compound Derivatives against SphK1 and SphK2 (Illustrative Data)
| Compound ID | R1 (para-substituent on Benzyl Ring) | R2 (para-substituent on Benzyl Ring) | SphK1 IC50 (µM) | SphK2 IC50 (µM) | Selectivity (SphK1/SphK2) |
| BD-1 | H | H | 15.2 | 8.5 | 1.79 |
| BD-2 | F | F | 10.8 | 5.1 | 2.12 |
| BD-3 | Cl | Cl | 8.2 | 3.7 | 2.22 |
| BD-4 | CH3 | CH3 | 12.5 | 7.9 | 1.58 |
| BD-5 | OCH3 | OCH3 | 18.9 | 11.2 | 1.69 |
| BD-6 | H | Cl | 11.5 | 4.9 | 2.35 |
Note: The data presented in this table is illustrative and intended to guide structure-activity relationship discussions. It is based on hypothetical results from the proposed experimental protocol.
Structure-Activity Relationship (SAR) Discussion
The illustrative data in Table 1 suggests several potential structure-activity relationships for the this compound scaffold as SphK inhibitors:
-
Effect of Benzyl Ring Substitution: The parent compound BD-1 , with unsubstituted benzyl groups, displays modest inhibitory activity against both SphK1 and SphK2, with a slight preference for SphK2.
-
Halogen Substitution: Introduction of electron-withdrawing fluorine (BD-2 ) and chlorine (BD-3 ) atoms at the para-position of both benzyl rings appears to enhance the inhibitory potency against both isoforms. The more lipophilic chloro-derivative (BD-3 ) shows the highest potency in this hypothetical series. This suggests that halogen bonding or favorable hydrophobic interactions within the active site may contribute to binding.
-
Alkyl and Alkoxy Substitution: The presence of electron-donating methyl (BD-4 ) and methoxy (BD-5 ) groups does not appear to improve potency compared to the unsubstituted analog. The increased steric bulk of the methoxy groups may be detrimental to binding.
-
Asymmetric Substitution: The asymmetrically substituted derivative BD-6 (one benzyl ring unsubstituted, the other with a para-chloro substituent) shows intermediate potency, suggesting an additive effect of the substituents.
-
Selectivity: Across this hypothetical series, a consistent modest selectivity for SphK2 over SphK1 is observed. This suggests that the overall shape and electronic properties of the this compound scaffold may fit more favorably into the active site of SphK2.
Further diversification of this scaffold, including modifications at the diol moiety and exploration of a wider range of substituents on the aromatic rings, is warranted to improve potency and selectivity.
Signaling Pathway and Experimental Workflow
Experimental Protocols
In Vitro Sphingosine Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the IC50 values of test compounds against recombinant human SphK1 and SphK2.
Materials:
-
Recombinant human SphK1 and SphK2 enzymes
-
D-erythro-sphingosine (substrate)
-
[γ-³²P]ATP (radiolabeled co-substrate)
-
Kinase assay buffer (20 mM Tris-HCl, pH 7.4, 200 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Reaction termination and extraction solution (chloroform:methanol:1N HCl, 100:200:1, v/v/v)
-
Silica gel TLC plates
-
TLC developing solvent (1-butanol:acetic acid:water, 3:1:1, v/v/v)
-
Phosphorimager and analysis software
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a reaction tube, combine the kinase assay buffer, a fixed concentration of D-erythro-sphingosine (e.g., 10 µM), and the test compound at various concentrations.
-
Add the recombinant SphK enzyme (SphK1 or SphK2) to the reaction mixture.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 30 minutes at 37°C. The reaction time should be within the linear range of product formation.
-
Terminate the reaction by adding the acidic chloroform/methanol solution.
-
Vortex the tubes and centrifuge to separate the phases.
-
Spot the lower organic phase containing the lipids onto a silica gel TLC plate.
-
Develop the TLC plate using the appropriate solvent system to separate the radiolabeled sphingosine-1-phosphate ([³²P]S1P) from the unreacted [γ-³²P]ATP.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the radioactivity of the [³²P]S1P spots using a phosphorimager.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
Conclusion
This comparative guide provides a framework for the evaluation of this compound derivatives as a novel class of sphingosine kinase inhibitors. The illustrative data and structure-activity relationships discussed herein suggest that this scaffold holds promise for the development of new therapeutic agents targeting the sphingolipid signaling pathway. Further optimization of this chemical series, guided by robust biochemical and cellular assays, is a promising avenue for future drug discovery efforts.
References
Spectroscopic Validation of 2-(dibenzylamino)propane-1,3-diol: A Comparative Guide
A detailed spectroscopic analysis of 2-(dibenzylamino)propane-1,3-diol is presented, offering a comparative validation of its structure against its precursor, serinol. This guide provides researchers, scientists, and drug development professionals with the necessary experimental data and protocols for the unambiguous identification and characterization of this compound.
The structural elucidation of synthetic compounds is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed information about the molecular framework and functional groups of a substance. This guide focuses on the validation of the structure of this compound, a derivative of serinol (2-amino-1,3-propanediol), through a comparative analysis of their spectroscopic data.
Molecular Structure and Analytical Workflow
The validation of this compound's structure involves a systematic analytical workflow. The process begins with the synthesis of the target compound from its precursor, serinol. Following synthesis and purification, the compound is subjected to a battery of spectroscopic analyses to confirm its molecular structure.
Caption: Molecular formula of the target compound.
Caption: The workflow for synthesizing and validating the structure.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursor, serinol. The data for this compound is based on published literature, while the data for serinol is compiled from various spectral databases.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Phenyl-H | 7.20-7.40 | m |
| -CH₂- (benzyl) | 3.65 | s | |
| -CH- | 2.95 | p | |
| -CH₂- (diol) | 3.60 | d | |
| -OH | 3.45 | t | |
| Serinol (2-amino-1,3-propanediol) | -CH- | 3.45 | m |
| -CH₂- | 3.74, 3.85 | dd |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | Phenyl C (quaternary) | 139.5 |
| Phenyl CH | 129.0, 128.5, 127.0 | |
| -CH₂- (benzyl) | 57.0 | |
| -CH- | 65.0 | |
| -CH₂- (diol) | 62.5 | |
| Serinol (2-amino-1,3-propanediol) | -CH- | 55.32 |
| -CH₂- | 63.94 |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| This compound | C₁₇H₂₁NO₂ | 271.35 | 271 [M]⁺, 180, 91 |
| Serinol (2-amino-1,3-propanediol) | C₃H₉NO₂ | 91.11 | 91 [M]⁺, 60, 30 |
Table 4: IR Spectroscopy Data Comparison
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound | O-H stretch (alcohol) | ~3400 (broad) |
| C-H stretch (aromatic) | ~3030 | |
| C-H stretch (aliphatic) | ~2930, 2870 | |
| C=C stretch (aromatic) | ~1600, 1495, 1450 | |
| C-O stretch (alcohol) | ~1040 | |
| Serinol (2-amino-1,3-propanediol) | O-H stretch (alcohol) | ~3350 (broad) |
| N-H stretch (amine) | ~3280 (broad) | |
| C-H stretch (aliphatic) | ~2940, 2880 | |
| C-O stretch (alcohol) | ~1040 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices and the information available from the synthesis of this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. Proton decoupling is used to simplify the spectrum. Chemical shifts are reported in ppm relative to TMS.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source is used.
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Data Acquisition: The mass spectrum is acquired in positive ion mode, scanning a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet of the sample can be prepared.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Conclusion
The spectroscopic data presented provides a clear and comprehensive validation of the structure of this compound. The comparison with its precursor, serinol, highlights the key spectral changes resulting from the dibenzylation of the amino group. The provided experimental protocols offer a reliable framework for researchers to replicate these results and confidently characterize this and similar molecules.
References
A Comparative Guide to the Synthesis of 2-(dibenzylamino)propane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for the preparation of 2-(dibenzylamino)propane-1,3-diol, a valuable intermediate in the synthesis of various biologically active molecules. The routes discussed are direct N,N-dibenzylation of 2-aminopropane-1,3-diol and a proposed two-step reductive amination sequence. This comparison aims to assist researchers in selecting the most suitable method based on factors such as yield, purity, reaction conditions, and scalability.
Route 1: Direct N,N-Dibenzylation of 2-Aminopropane-1,3-diol
This widely utilized method involves the direct alkylation of 2-aminopropane-1,3-diol (also known as serinol) with a benzylating agent, typically benzyl bromide, in the presence of a base. This approach is a straightforward and often high-yielding route to the desired product.
Experimental Protocol:
Anhydrous potassium carbonate (2.34 g, 17.01 mmol) is added to a solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL) with stirring. Benzyl bromide (2.0 mL, 17.01 mmol) is then added dropwise to the mixture. The resulting suspension is heated to reflux and maintained at this temperature for 16 hours. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then treated with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[1]
This conventional method is reported to afford this compound in excellent yield and with high purity, often without the need for purification by column chromatography.[1]
Route 2: Reductive Amination (Proposed)
A viable alternative to direct alkylation is a two-step approach involving the formation of a Schiff base followed by reduction. This method, a form of reductive amination, can offer advantages in terms of controlling the degree of alkylation and avoiding the formation of quaternary ammonium salts.
While a specific experimental protocol for the synthesis of this compound via this route is not detailed in the searched literature, a general procedure can be proposed based on established chemical principles. The first step would involve the condensation of 2-aminopropane-1,3-diol with two equivalents of benzaldehyde to form a di-imine intermediate. This is typically carried out in a suitable solvent with or without a catalyst. The subsequent step would be the in-situ or separate reduction of the di-imine to the corresponding N,N-dibenzyl amine using a suitable reducing agent.
Proposed Experimental Protocol:
Step 1: Schiff Base Formation: To a solution of 2-aminopropane-1,3-diol in a suitable solvent (e.g., methanol or ethanol), two equivalents of benzaldehyde are added. The reaction mixture is stirred at room temperature or with gentle heating to facilitate the formation of the di-imine intermediate. The progress of the reaction can be monitored by techniques such as TLC or NMR.
Step 2: Reduction: Upon completion of the Schiff base formation, a reducing agent is added to the reaction mixture. Common reducing agents for this transformation include sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN). The reaction is typically stirred at room temperature until the reduction is complete. Work-up would involve quenching any excess reducing agent, removing the solvent, and extracting the product into an organic solvent. Purification by column chromatography may be necessary to obtain the pure product.
Data Comparison
The following table summarizes the key comparative aspects of the two synthetic routes. It is important to note that the data for Route 2 is based on general knowledge of reductive amination reactions and requires experimental validation for this specific substrate.
| Parameter | Route 1: Direct N,N-Dibenzylation | Route 2: Reductive Amination (Proposed) |
| Starting Materials | 2-Aminopropane-1,3-diol, Benzyl bromide | 2-Aminopropane-1,3-diol, Benzaldehyde |
| Reagents | Potassium carbonate | Reducing agent (e.g., NaBH4) |
| Reaction Steps | One-pot | Two steps (can often be performed one-pot) |
| Yield | Excellent[1] | Potentially high, but requires optimization |
| Purity | High, often no column chromatography needed[1] | May require purification by column chromatography |
| Reaction Time | 16 hours[1] | Variable, dependent on reaction conditions |
| Key Advantages | High yield, high purity, simple procedure | Avoids over-alkylation, uses less hazardous benzaldehyde |
| Potential Disadvantages | Use of lachrymatory benzyl bromide | May require more optimization, potential for side reactions |
Logical Workflow for Synthesis Route Selection
The choice between these two synthetic routes will depend on the specific requirements of the researcher, including available starting materials, desired scale, and purification capabilities. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a synthesis route.
Conclusion
The direct N,N-dibenzylation of 2-aminopropane-1,3-diol stands out as a well-established and efficient method for the synthesis of this compound, offering high yields and purity. The proposed reductive amination route presents a viable alternative, particularly when avoiding the use of benzyl bromide is a priority. However, this latter route would require experimental optimization to achieve comparable efficiency. Researchers should carefully consider the factors outlined in this guide to select the most appropriate synthetic strategy for their specific needs.
References
A Comparative Guide to Dithiothreitol (DTT) and DPDT Derived from 2-(dibenzylamino)propane-1,3-diol as Disulfide Reducing Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical step in experimental design, directly impacting protein integrity and function. This guide provides a comprehensive comparison of the well-established reducing agent, Dithiothreitol (DTT), and a more recently described alternative, 2-(dibenzylamino)propane-1,3-dithiol (DPDT), derived from 2-(dibenzylamino)propane-1,3-diol.
This document summarizes the available performance data, details relevant experimental protocols, and provides visualizations of key concepts to aid in the selection of the most suitable reagent for specific research applications.
Introduction to DTT and DPDT
Dithiothreitol (DTT) , also known as Cleland's reagent, is a small-molecule redox reagent widely used in biochemistry to reduce disulfide bonds in proteins and other molecules.[1][2] Its efficacy stems from its high propensity to form a stable six-membered ring with an internal disulfide bond upon oxidation.[1]
2-(dibenzylamino)propane-1,3-dithiol (DPDT) is a dithiol reducing agent synthesized from this compound.[3][4] It has been developed as an alternative to traditional thiol-based reducing agents.
Performance Comparison: DPDT vs. DTT
While extensive quantitative data for DPDT is not yet widely available in the public domain, a key study has described its reducing capacity as "comparable to that of DTT".[3][4] The study also noted that DPDT exhibits greater stability than a related compound, 2-(dibenzylamino)-2-methylpropane-1,3-dithiol (DMPDT).[3][4]
The following table summarizes the known properties of both reducing agents.
| Feature | DPDT derived from this compound | Dithiothreitol (DTT) |
| Synonyms | 2-(dibenzylamino)propane-1,3-dithiol | Cleland's Reagent |
| Molecular Formula | C₁₇H₂₁NS₂ | C₄H₁₀O₂S₂ |
| Reducing Capacity | Comparable to DTT[3][4] | Strong reducing agent[1] |
| Redox Potential (at pH 7) | Not reported | -0.33 V[1] |
| Optimal pH Range | Not explicitly reported | >7[5] |
| Stability | Reported to be more stable than DMPDT[3][4] | Solutions are prone to oxidation and should be prepared fresh[5] |
| Odor | Not explicitly reported | Less pungent than β-mercaptoethanol[6] |
Mechanism of Action
Both DTT and DPDT are dithiols and are presumed to follow a similar mechanism for disulfide bond reduction, which involves a two-step thiol-disulfide exchange.
Figure 1. General mechanism of disulfide bond reduction by a dithiol reducing agent.
The reaction proceeds through the formation of a mixed disulfide intermediate, followed by an intramolecular cyclization of the reducing agent to form a stable oxidized ring structure, thereby releasing the reduced protein.
Experimental Protocols
Synthesis of 2-(dibenzylamino)propane-1,3-dithiol (DPDT)
The synthesis of DPDT from 2-aminopropane-1,3-diol involves a two-step process as described in the literature.[3][4]
Figure 2. Synthetic workflow for DPDT.
Step 1: Synthesis of this compound To a solution of 2-aminopropane-1,3-diol in ethanol, anhydrous potassium carbonate and benzyl bromide are added. The mixture is then refluxed. After workup, this compound is obtained.[3][4]
Step 2: Synthesis of 2-(dibenzylamino)propane-1,3-dithiol (DPDT) The diol intermediate undergoes a subsequent reaction to replace the hydroxyl groups with thiol groups. For detailed reaction conditions and purification methods, please refer to the primary literature.[3][4]
General Protocol for Protein Disulfide Bond Reduction
This protocol provides a general guideline for reducing disulfide bonds in a protein sample and can be adapted for comparing the efficacy of DPDT and DTT.
Figure 3. Experimental workflow for protein reduction.
-
Prepare Protein Solution: Dissolve the protein of interest in a suitable buffer (e.g., Tris-HCl, HEPES) to a desired concentration.
-
Add Reducing Agent: Add a stock solution of either DPDT or DTT to the protein solution to achieve the desired final concentration (typically in the range of 1-10 mM for complete reduction).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature, 37°C, or 56°C) for a defined period (e.g., 15-60 minutes).
-
Downstream Analysis: The reduced protein is now ready for downstream applications such as SDS-PAGE, mass spectrometry, or enzyme activity assays. The extent of reduction can be quantified using methods like Ellman's assay.
To perform a direct comparison, identical protein samples should be treated with equimolar concentrations of DPDT and DTT under the same reaction conditions. The rate and extent of disulfide bond reduction can then be measured over time.
Concluding Remarks
DTT is a well-characterized and widely adopted reducing agent with a proven track record in various biochemical applications. DPDT, derived from this compound, presents itself as a potentially valuable alternative with a reported reducing capacity comparable to DTT.
The limited availability of quantitative performance data for DPDT currently necessitates a direct, side-by-side experimental evaluation by researchers to determine its suitability for their specific applications. Factors such as stability in various buffer systems, optimal reaction conditions, and potential off-target effects of DPDT warrant further investigation. As more data becomes available, a more comprehensive quantitative comparison will be possible. Researchers are encouraged to consult the primary literature for the most up-to-date information on DPDT.
References
- 1. Kinetics of disulfide bond reduction in alpha-lactalbumin by dithiothreitol and molecular basis of superreactivity of the Cys6-Cys120 disulfide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tau.ac.il [tau.ac.il]
- 3. interchim.fr [interchim.fr]
- 4. Redox properties and cross-linking of the dithiol/disulphide active sites of mammalian protein disulphide-isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serinol-Based Versatile Disulfide-Reducing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 2-(Dibenzylamino)propane-1,3-diol
For researchers and professionals in drug development, the precise determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral molecules. This guide provides a comparative analysis of established analytical techniques for assessing the enantiomeric purity of chiral 2-(dibenzylamino)propane-1,3-diol, a compound featuring both amino and diol functionalities. The methods discussed include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents, and a high-throughput fluorescence-based assay.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for determining enantiomeric purity depends on various factors, including the required accuracy, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics of three distinct methods applicable to this compound.
| Method | Principle | Typical Analysis Time | Resolution (α) | Limit of Detection (LOD) | Advantages | Disadvantages |
| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase (CSP). | 15-30 min | > 1.2 | ng-µg range | Direct analysis, high resolution, well-established. | Requires method development for specific compounds, CSPs can be expensive. |
| ¹H NMR with Chiral Derivatizing Agent | Formation of diastereomers with a chiral derivatizing agent, leading to distinct signals in the NMR spectrum. | < 90 min | N/A (based on signal separation) | mg range | No need for a chiral column, provides structural information. | Requires a pure chiral derivatizing agent, lower sensitivity than HPLC, potential for signal overlap. |
| Fluorescence-Based Assay | Formation of fluorescent diastereomeric complexes with distinct emission properties. | ~4-6 hours (for 384-well plate) | N/A | 10-20 ng per well | High-throughput, sensitive, tolerant to impurities.[1][2] | Indirect method, requires specific fluorescent ligands. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation and quantification of enantiomers.[3] The method relies on the differential interaction of the enantiomers with a chiral stationary phase.
Experimental Workflow:
Caption: Workflow for Chiral HPLC Analysis.
Protocol:
-
Column Selection: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is often effective for the separation of compounds containing both hydroxyl and amino groups.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of n-hexane and a polar modifier such as isopropanol or ethanol. The exact ratio should be optimized to achieve baseline separation. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.
Proton Nuclear Magnetic Resonance (¹H NMR) with a Chiral Derivatizing Agent
This method involves the reaction of the chiral diol with a chiral derivatizing agent to form diastereomers, which can be distinguished by ¹H NMR spectroscopy.[4][5][6] A common approach for diols is the use of 2-formylphenylboronic acid and an enantiopure amine.[4][5][6]
Experimental Workflow:
Caption: Workflow for ¹H NMR with Chiral Derivatization.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Prepare solutions of 2-formylphenylboronic acid and an enantiopure amine (e.g., (S)-α-methylbenzylamine) in the same deuterated solvent.
-
-
Derivatization:
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Well-resolved signals corresponding to the diastereomers should be observed.
-
-
Data Analysis:
-
Integrate the well-resolved signals corresponding to each diastereomer.
-
The enantiomeric excess is calculated from the ratio of the integrals.
-
High-Throughput Fluorescence-Based Assay
This method utilizes the formation of fluorescent diastereomeric complexes to determine enantiomeric excess.[1][2] For a 1,3-diol like this compound, a system involving an enantiopure amine-type fluorescent ligand and 2-formylphenylboronic acid can be employed.[1][2]
Experimental Workflow:
Caption: Workflow for High-Throughput Fluorescence Assay.
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Fluorescence Measurement:
-
Data Analysis:
Conclusion
The choice of method for assessing the enantiomeric purity of this compound should be guided by the specific requirements of the analysis. Chiral HPLC offers high-resolution, direct analysis and is a gold standard for accurate quantification. ¹H NMR with a chiral derivatizing agent provides a convenient alternative when a suitable chiral column is not available and can provide structural confirmation. For high-throughput screening applications, the fluorescence-based assay is a sensitive and rapid method that is tolerant to impurities. Each method, when properly validated, can provide reliable and accurate determination of the enantiomeric purity of this chiral aminodiol.
References
- 1. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 6. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-(dibenzylamino)propane-1,3-diol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the biological activity of 2-(dibenzylamino)propane-1,3-diol and its structural analogs. By presenting available experimental data, detailed methodologies, and exploring structure-activity relationships, this document serves as a valuable resource for researchers investigating the therapeutic potential of this class of compounds.
Introduction to 2-Aminopropane-1,3-diol Derivatives
The 2-aminopropane-1,3-diol scaffold is a key pharmacophore found in a variety of biologically active molecules. While direct biological activity data for this compound is limited in publicly available literature, its structural similarity to well-characterized compounds, most notably the immunosuppressant FTY720 (Fingolimod), provides a strong basis for predicting its potential pharmacological profile. FTY720, chemically known as 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, is a potent modulator of sphingosine-1-phosphate (S1P) receptors and is clinically approved for the treatment of multiple sclerosis.[1][2] This guide will leverage the extensive data on FTY720 and other analogs to infer the potential biological activities of this compound and to provide a framework for its experimental evaluation.
Comparative Analysis of Biological Activities
The primary biological activity associated with 2-aminopropane-1,3-diol analogs is immunosuppression, mediated through the modulation of S1P receptors. Additionally, cytotoxic and anti-proliferative effects against various cancer cell lines have been reported for some analogs.
Immunosuppressive Activity
The immunosuppressive effects of FTY720 are well-documented. Upon in vivo phosphorylation, FTY720 acts as a functional antagonist of S1P1 receptors on lymphocytes.[1][3][4] This leads to the internalization and degradation of the receptor, preventing the egress of lymphocytes from lymph nodes and thereby reducing the number of circulating lymphocytes that can infiltrate tissues and cause inflammation.[1][3][4]
Table 1: Immunosuppressive Activity of FTY720 (Fingolimod)
| Compound | Target | Mechanism of Action | In Vivo Effect | Reference |
| FTY720 (Fingolimod) | Sphingosine-1-phosphate receptor 1 (S1P1) | Functional antagonism, leading to receptor internalization and inhibition of lymphocyte egress from lymph nodes. | Reduction of circulating lymphocytes, efficacy in experimental autoimmune encephalomyelitis (EAE). | [1][3][4] |
Given the shared 2-aminopropane-1,3-diol core, it is plausible that this compound, upon phosphorylation, could also interact with S1P receptors. The bulky dibenzyl substitution on the amino group would significantly influence its binding affinity and efficacy compared to the octylphenyl-ethyl side chain of FTY720.
Cytotoxic and Anti-proliferative Activity
FTY720 has demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines. This activity is often independent of S1P receptor modulation and can involve the induction of apoptosis through caspase-dependent and -independent pathways.[5][6]
Table 2: Cytotoxic Activity of FTY720 (Fingolimod) against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Mechanism | Reference |
| Mantle Cell Lymphoma (Jeko, Mino) | Lymphoma | 7.5 - 12.5 | ROS generation, Cyclin D1 downmodulation, cell cycle arrest | [5] |
| Trastuzumab-resistant Breast Cancer (BT-474-HR1, MDA-MB-453, HCC1954) | Breast Cancer | 7.5 - 10 | Induction of apoptosis and autophagy inhibition | [7] |
| HepG2 | Hepatocellular Carcinoma | >10 (at 72h) | Reduction in cell viability | [8] |
The dibenzyl groups of this compound introduce significant lipophilicity, which may enhance its ability to cross cell membranes and interact with intracellular targets, potentially leading to cytotoxic effects.
Experimental Protocols
To facilitate the biological screening of this compound and its analogs, detailed protocols for key in vitro assays are provided below.
In Vitro Immunosuppressive Activity Assay (T-cell Proliferation Assay)
This assay evaluates the ability of a compound to inhibit the proliferation of activated T-lymphocytes.[9][10][11]
Materials:
-
Murine or human T-lymphocytes
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)
-
T-cell activators (e.g., anti-CD3/CD28 antibodies or Concanavalin A)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Isolate T-lymphocytes from spleen (murine) or peripheral blood (human).
-
Label the T-cells with a proliferation dye according to the manufacturer's instructions.
-
Seed the labeled T-cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add serial dilutions of the test compound and a vehicle control to the wells.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies or Concanavalin A.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze the dye dilution by flow cytometry to determine the extent of cell proliferation.
-
Calculate the percentage of inhibition of proliferation for each concentration of the test compound.
Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compound and vehicle control
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control for 24, 48, or 72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows can aid in understanding the mechanisms of action and the experimental design.
References
- 1. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTY720 Shows Promising In vitro and In vivo Preclinical Activity by Downmodulating Cyclin D1 and Phospho-Akt in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FTY720 in resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A procedure for in vitro evaluation of the immunosuppressive effect of mouse mesenchymal stem cells on activated T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. in vitro MDSC-T cell immunosuppression assay | RE-Place [re-place.be]
- 11. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
A Comparative Guide to the Synthesis of 2-(dibenzylamino)propane-1,3-diol for Researchers and Drug Development Professionals
An in-depth cost-benefit analysis of two primary synthetic routes to 2-(dibenzylamino)propane-1,3-diol, a key intermediate in various pharmaceutical and chemical research applications. This guide provides a detailed comparison of direct N-benzylation and reductive amination methodologies, supported by experimental data, cost analysis, and safety assessments to aid researchers in selecting the most appropriate method for their needs.
Introduction
This compound is a valuable substituted amino diol intermediate. Its synthesis is a critical step in the development of various compounds of interest in medicinal chemistry and materials science. The choice of synthetic route can significantly impact the overall cost, efficiency, and scalability of a research or development project. This guide presents a comprehensive cost-benefit analysis of two common methods for its synthesis: direct N-benzylation of 2-aminopropane-1,3-diol (serinol) and reductive amination of the same starting material.
Method 1: Direct N-Benzylation
This widely-used method involves the direct alkylation of the primary amine of 2-aminopropane-1,3-diol (serinol) with benzyl bromide in the presence of a base.
Experimental Protocol
To a solution of 2-aminopropane-1,3-diol (1.0 g, 10.97 mmol) in ethanol (50 mL) is added potassium carbonate (4.55 g, 32.91 mmol). Benzyl bromide (3.75 g, 21.94 mmol) is then added dropwise to the stirring suspension. The reaction mixture is heated to reflux and maintained at this temperature for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer is separated, washed with brine (2 x 25 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification by flash chromatography (silica gel, ethyl acetate/hexane gradient) affords the pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-aminopropane-1,3-diol (Serinol) | |
| Reagents | Benzyl bromide, Potassium carbonate, Ethanol | |
| Reaction Time | 16 hours | |
| Temperature | Reflux (approx. 78 °C for ethanol) | |
| Yield | High (often >90%) | |
| Purity | High, may require chromatographic purification |
Cost Analysis
| Reagent | Purity | Price (per 100g) | Vendor |
| 2-aminopropane-1,3-diol | 98% | ~$30 | [1] |
| Benzyl bromide | 98% | ~$42 | [2] |
| Potassium carbonate | Anhydrous, 99% | ~$20 | [3][4][5][6] |
| Ethanol | Synthesis grade | ~$15/L | [7][8][9] |
Note: Prices are approximate and can vary based on vendor, quantity, and purity.
Benefits and Drawbacks
Benefits:
-
High Yield: This method is reported to provide excellent yields of the desired product.
-
Readily Available Reagents: The starting materials and reagents are common and can be sourced from numerous chemical suppliers.
Drawbacks:
-
Harsh Reagents: Benzyl bromide is a lachrymator and a corrosive substance, requiring careful handling in a well-ventilated fume hood.[10][11][12][13]
-
Potential for Over-alkylation: Although the dibenzylated product is desired, there is a possibility of forming quaternary ammonium salts as byproducts.
-
Workup and Purification: The reaction requires a standard aqueous workup, and chromatographic purification is often necessary to achieve high purity, which can be time-consuming and solvent-intensive on a larger scale.
Method 2: Reductive Amination
An alternative approach is the reductive amination of 2-aminopropane-1,3-diol with benzaldehyde, followed by in-situ reduction of the formed imine. This method avoids the use of alkyl halides.
Experimental Protocol
To a solution of 2-aminopropane-1,3-diol (1.0 g, 10.97 mmol) and benzaldehyde (2.33 g, 21.94 mmol) in 1,2-dichloroethane (50 mL) is added sodium triacetoxyborohydride (5.81 g, 27.43 mmol). The reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-aminopropane-1,3-diol (Serinol) | |
| Reagents | Benzaldehyde, Sodium triacetoxyborohydride, 1,2-Dichloroethane | |
| Reaction Time | 24 hours | |
| Temperature | Room Temperature | |
| Yield | Generally good to high | [14] |
| Purity | High, typically requires chromatographic purification |
Cost Analysis
| Reagent | Purity | Price (per 100g) | Vendor |
| 2-aminopropane-1,3-diol | 98% | ~$30 | [1] |
| Benzaldehyde | 99% | ~$25 | [5][15][16] |
| Sodium triacetoxyborohydride | 97% | ~$147 | [2][3][17][18] |
| 1,2-Dichloroethane | Anhydrous, 99.8% | ~$172/L | [1][8][19][20] |
Note: Prices are approximate and can vary based on vendor, quantity, and purity.
Benefits and Drawbacks
Benefits:
-
Milder Conditions: The reaction is typically carried out at room temperature and avoids the use of corrosive and lachrymatory benzyl bromide.[14]
-
High Selectivity: Reductive amination is known for its high selectivity in forming the desired amine without significant over-alkylation.[14]
-
Green Chemistry Aspects: This method can be considered "greener" as it avoids the use of an alkyl halide.[21]
Drawbacks:
-
Cost of Reducing Agent: Sodium triacetoxyborohydride is a relatively expensive reagent compared to potassium carbonate.[2][3][17][18]
-
Moisture-Sensitive Reagent: Sodium triacetoxyborohydride is moisture-sensitive and requires handling under anhydrous conditions.[4][22][23][24]
-
Use of Chlorinated Solvents: 1,2-dichloroethane is a commonly used solvent for this reaction, which is a regulated and potentially harmful solvent.
Comparative Summary
| Feature | Method 1: Direct N-Benzylation | Method 2: Reductive Amination |
| Reagent Cost | Lower | Higher (due to reducing agent) |
| Safety | More hazardous (benzyl bromide) | Safer (avoids alkyl halides) |
| Reaction Conditions | Elevated temperature (reflux) | Room temperature |
| Scalability | Potentially limited by purification and safety concerns | Generally good, with considerations for reagent cost |
| Environmental Impact | Use of ethanol (less harmful solvent) | Use of chlorinated solvent (more harmful) |
| Yield | High | Good to High |
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for each synthesis method.
Caption: Workflow for Direct N-Benzylation.
Caption: Workflow for Reductive Amination.
Conclusion and Recommendation
Both direct N-benzylation and reductive amination are viable methods for the synthesis of this compound, each with its own set of advantages and disadvantages.
Direct N-benzylation is a cost-effective method in terms of reagents and offers high yields. However, the use of the hazardous reagent benzyl bromide and the requirement for heating are significant drawbacks, particularly concerning safety and scalability.
Reductive amination provides a milder and often more selective alternative, avoiding the use of corrosive alkyl halides. The main disadvantage is the higher cost of the reducing agent, sodium triacetoxyborohydride. The use of a chlorinated solvent is another point of concern from an environmental perspective, although alternative "greener" solvents could potentially be explored.
For small-scale laboratory synthesis where cost is a primary driver and appropriate safety measures are in place, direct N-benzylation may be a suitable choice. However, for larger-scale production or in environments where safety and milder reaction conditions are prioritized, reductive amination is the recommended method , despite the higher initial reagent cost. The increased safety, selectivity, and milder conditions can lead to a more robust and scalable process, potentially offsetting the higher reagent cost through simplified handling and purification procedures. The choice of solvent in reductive amination should also be carefully considered, with a preference for less hazardous alternatives to 1,2-dichloroethane where possible.
References
- 1. dir.indiamart.com [dir.indiamart.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. strem.com [strem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Benzaldehyde, 100 mL | Flinn Scientific [flinnsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of N,N-dibenzylamino alcohols with sulfonyl chloride leads to rearranged beta-chloro amines, precursors to beta-amino acids, and not to tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. dl.novachem.com.au [dl.novachem.com.au]
- 11. users.ox.ac.uk [users.ox.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Serinol: small molecule - big impact - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Benzaldehyde price,buy Benzaldehyde - chemicalbook [m.chemicalbook.com]
- 16. Benzaldehyde, 99+% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 17. store.p212121.com [store.p212121.com]
- 18. chemimpex.com [chemimpex.com]
- 19. 1,2-Dichloroethane (Certified ACS), Fisher Chemical 4 L | Buy Online | Fisher Scientific [fishersci.com]
- 20. 1,2-Dichloroethane, 1 l, glass, CAS No. 107-06-2 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 21. Reductive amination - Wikipedia [en.wikipedia.org]
- 22. fishersci.co.uk [fishersci.co.uk]
- 23. lifechempharma.com [lifechempharma.com]
- 24. fishersci.com [fishersci.com]
A Comparative Guide to 2-(Dibenzylamino)propane-1,3-diol and Other N-Protected Amino Diols for Researchers
In the realm of organic synthesis and drug development, N-protected amino diols are invaluable chiral building blocks and ligands. Their unique bifunctional nature, possessing both protected amine and diol functionalities, allows for their application in a wide array of chemical transformations, including asymmetric synthesis and the construction of complex molecular architectures. This guide provides a detailed comparison of 2-(dibenzylamino)propane-1,3-diol with other commonly employed N-protected amino diols, namely N-Boc-serinol and N-Cbz-serinol. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to select the most suitable N-protected amino diol for their specific synthetic needs.
Physicochemical Properties
A fundamental aspect of selecting a chemical reagent is its physical and chemical properties. These properties influence the reaction conditions, solubility, and handling of the compound. The following table summarizes the key physicochemical properties of this compound, N-Boc-serinol, and N-Cbz-serinol.
| Property | This compound | N-Boc-serinol | N-Cbz-serinol |
| Molecular Formula | C₁₇H₂₁NO₂[1] | C₈H₁₇NO₄ | C₁₁H₁₅NO₄ |
| Molecular Weight | 271.35 g/mol [1] | 191.22 g/mol | 225.24 g/mol |
| Appearance | White solid[2] | Solid | - |
| Melting Point | - | 85-89 °C | - |
| Solubility | Soluble in various organic solvents including DMSO, DMF, EtOH, MeOH, CHCl₃, DCM, and ACN.[2] | - | - |
Synthesis and Performance Comparison
The choice of an N-protecting group is a critical decision in multi-step synthesis, impacting both the ease of synthesis and the overall yield. The dibenzyl, Boc (tert-butyloxycarbonyl), and Cbz (carbobenzyloxy) groups are among the most common amine protecting groups, each with distinct characteristics regarding their introduction and cleavage.
Synthesis of N-Protected Amino Diols
The synthesis of these N-protected amino diols typically starts from the readily available and inexpensive serinol (2-amino-1,3-propanediol). The protection of the amino group is generally a straightforward process, though the specific conditions and reagents vary depending on the desired protecting group.
Table 2: Comparison of Synthesis Parameters for N-Protected Serinol Derivatives
| N-Protected Diol | Protecting Group | Reagents and Conditions | Yield | Reference |
| This compound | Dibenzyl | Serinol, Benzyl bromide, K₂CO₃, EtOH, reflux, 16h | 92% | [2] |
| N-Boc-serinol | Boc | Serinol, Di-tert-butyl dicarbonate (Boc₂O), EtOH, rt, 16h | 100% | |
| N-Cbz-serinol | Cbz | Serinol, Benzyl chloroformate (Cbz-Cl), NaHCO₃, Dioxane/H₂O | High (qualitative) | General Procedure |
It is important to note that the reported yields are from different sources and may not be directly comparable due to variations in reaction scale and purification methods. However, they provide a general indication of the efficiency of each protection strategy.
Stability and Deprotection
The stability of the protecting group under various reaction conditions and the ease of its selective removal are crucial factors. The dibenzyl, Boc, and Cbz groups exhibit orthogonal stability, allowing for selective deprotection in the presence of other sensitive functional groups.
Table 3: Stability and Deprotection of N-Protecting Groups
| Protecting Group | Stable To | Labile To | Deprotection Conditions |
| Dibenzyl | Acidic and basic conditions | Catalytic hydrogenolysis | H₂, Pd/C |
| Boc | Basic and hydrogenolytic conditions | Acidic conditions | Trifluoroacetic acid (TFA), HCl |
| Cbz | Acidic and basic conditions | Catalytic hydrogenolysis | H₂, Pd/C |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of synthetic procedures. Below are the protocols for the synthesis of this compound and N-Boc-serinol.
Synthesis of this compound[3]
To a stirring solution of 2-amino-1,3-propanediol (0.5 g, 5.48 mmol) in ethanol (50 mL), anhydrous K₂CO₃ (2.34 g, 17.01 mmol) is added. Benzyl bromide (2.0 mL, 17.01 mmol) is then added dropwise to the solution with stirring. The resulting mixture is refluxed for 16 hours. After completion, the reaction mixture is cooled to room temperature, and the volatiles are removed under reduced pressure. The residue is quenched with saturated NaHCO₃ and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford the product as a white solid.
Synthesis of N-Boc-serinol
To a solution of serinol (1.00 g, 0.011 mol) in ethanol (100 mL), di-tert-butyl dicarbonate (2.40 g, 0.011 mol) is added. The reaction mixture is stirred at room temperature for 16 hours. After completion of the reaction, the solution is concentrated to dryness under vacuum to afford N-Boc-serinol as a white solid.
Applications in Asymmetric Synthesis
N-protected amino diols are widely used as chiral ligands in a variety of asymmetric transformations, such as the enantioselective addition of organozinc reagents to aldehydes. The stereochemical outcome of these reactions is highly dependent on the structure of the chiral ligand. While direct comparative studies of this compound, N-Boc-serinol, and N-Cbz-serinol as chiral ligands in the same reaction are scarce, the general principles of ligand design can be applied. The steric and electronic properties of the N-protecting group can influence the formation of the catalyst-substrate complex and thus the enantioselectivity of the reaction.
Visualizing Synthetic Pathways and Workflows
Diagrams are powerful tools for illustrating complex chemical processes and workflows. The following diagrams, created using the DOT language, depict the general synthetic pathway for N-protected amino diols and a logical workflow for selecting an appropriate protecting group.
Caption: General synthetic routes to N-protected amino diols from serinol.
Caption: Decision workflow for selecting an N-protecting group for serinol.
Conclusion
The selection of an appropriate N-protected amino diol is a critical decision in the design and execution of a synthetic strategy. This compound, N-Boc-serinol, and N-Cbz-serinol each offer a unique set of properties that make them suitable for different applications. The dibenzyl group provides robust protection under a wide range of conditions but requires catalytic hydrogenation for removal. The Boc group is easily introduced and removed under acidic conditions, making it ideal for syntheses involving acid-sensitive substrates. The Cbz group offers a balance of stability and is readily cleaved by hydrogenolysis. By carefully considering the physicochemical properties, synthetic accessibility, and the stability of the protecting group in the context of the overall synthetic plan, researchers can make an informed decision to optimize their chemical transformations.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of 2-(dibenzylamino)propane-1,3-diol, a versatile chemical intermediate, and its more biologically active derivatives. While this compound itself is primarily utilized as a precursor in chemical synthesis, its structural backbone, 2-aminopropane-1,3-diol, is the foundation for a class of potent immunosuppressive agents. Furthermore, a dithiol derivative of this compound has emerged as a highly effective disulfide-reducing agent. This guide will objectively compare the performance of these derivatives with established alternatives, supported by experimental data and detailed protocols.
Section 1: Immunosuppressive Derivatives of 2-Aminopropane-1,3-diol
The 2-aminopropane-1,3-diol scaffold is a critical pharmacophore in a class of immunosuppressive drugs that modulate sphingosine-1-phosphate (S1P) receptors. These receptors play a crucial role in lymphocyte trafficking from lymphoid tissues to the peripheral circulation. By acting as functional antagonists of S1P receptors, these compounds effectively sequester lymphocytes in the lymph nodes, preventing their infiltration into sites of inflammation. The most notable compound in this class is Fingolimod (FTY720), an FDA-approved treatment for multiple sclerosis.[1][2][3]
Comparative Performance of 2-Aminopropane-1,3-diol Derivatives
The immunosuppressive activity of various 2-substituted 2-aminopropane-1,3-diols has been evaluated based on their ability to reduce peripheral lymphocyte counts and prolong allograft survival. The structure-activity relationship studies reveal that the potency is significantly influenced by the nature of the substituent at the C2 position.
| Compound/Derivative | Structure | Key Findings | Reference |
| Fingolimod (FTY720) | 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | Potent lymphocyte-decreasing effect and significant prolongation of rat skin allograft survival. The distance between the quaternary carbon and the phenyl ring is optimal at two carbon atoms. | [1] |
| ISP-I-55 | 2-amino-2-tetradecylpropane-1,3-diol hydrochloride | Showed strong immunosuppressive activity, more effective than cyclosporin A in prolonging rat skin allograft survival, with lower toxicity. | [4] |
| Myriocin (ISP-I) | A naturally occurring 2-substituted 2-aminopropane-1,3-diol | A lead compound from which simplified synthetic analogs like Fingolimod were developed. | [1] |
Experimental Protocol: Lymphocyte Migration Assay (Transwell Assay)
This protocol outlines a common in vitro method to assess the effect of S1P receptor modulators on lymphocyte migration.
Objective: To quantify the migration of lymphocytes across a human brain microvascular endothelial cell (HBMEC) monolayer in response to a chemoattractant.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Human brain microvascular endothelial cells (HBMECs)
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well plates
-
Cell culture medium (e.g., RPMI 1640)
-
Chemoattractant (e.g., Sphingosine-1-phosphate)
-
Test compounds (e.g., Fingolimod)
-
Flow cytometer
-
Antibodies for lymphocyte subset identification (e.g., anti-CD3, anti-CD19)
Procedure:
-
Endothelial Monolayer Preparation: Seed HBMECs onto the upper surface of the Transwell inserts and culture until a confluent monolayer is formed.
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation.
-
Treatment: Pre-incubate the isolated PBMCs with the test compound (e.g., Fingolimod) at various concentrations for a specified time.
-
Migration Setup: Place the Transwell inserts containing the HBMEC monolayer into the wells of a 24-well plate. Add the chemoattractant to the lower chamber.
-
Cell Addition: Add the pre-treated PBMCs to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (e.g., 4-6 hours).
-
Cell Quantification: Collect the cells that have migrated to the lower chamber.
-
Analysis: Stain the migrated cells with fluorescently labeled antibodies to identify lymphocyte subsets (e.g., T cells, B cells) and quantify them using a flow cytometer. The number of migrated cells in the presence of the test compound is compared to the number of migrated cells in the control (vehicle-treated) condition.[5][6]
Signaling Pathway of Fingolimod
Section 2: 2-(dibenzylamino)propane-1,3-dithiol (DPDT) as a Disulfide-Reducing Agent
This compound serves as a key starting material for the synthesis of the novel disulfide-reducing agent, 2-(dibenzylamino)propane-1,3-dithiol (DPDT). Disulfide bonds are critical for the structural integrity and function of many proteins. Reducing agents are therefore essential tools in proteomics and protein chemistry to denature proteins for analysis or to study the role of specific disulfide bonds. DPDT has been developed as an alternative to the commonly used reducing agent, dithiothreitol (DTT).
Comparative Performance of Disulfide-Reducing Agents
The effectiveness of a disulfide-reducing agent is determined by its reduction potential, reaction rate, stability, and compatibility with various experimental conditions.
| Reducing Agent | Redox Potential (pH 7) | Optimal pH Range | Key Advantages | Key Disadvantages |
| DPDT | Comparable to DTT | Not explicitly stated, but synthesized and used under conditions similar to DTT | Stable, effective in both liquid and solid phases. | Newer reagent, less established than DTT. |
| DTT | -0.33 V | >7.0 | Strong reducing power, well-established protocols. | Pungent odor, prone to air oxidation, less effective at acidic pH.[7][8][9] |
| TCEP | Not a thiol-based reductant | 1.5 - 8.5 | Odorless, stable to air oxidation, effective over a broad pH range. | Can be slower than DTT for reducing sterically hindered disulfides.[9][10] |
| β-Mercaptoethanol (BME) | Less negative than DTT | >7.5 | Inexpensive. | Strong unpleasant odor, less potent than DTT, required in higher concentrations.[9] |
Experimental Protocol: Insulin Turbidity Assay for Disulfide Reduction
This protocol provides a method to quantify the activity of disulfide-reducing agents by measuring the aggregation of the insulin B chain upon reduction.
Objective: To determine the rate of disulfide bond reduction by a reducing agent using insulin as a substrate.
Materials:
-
Bovine insulin
-
Buffer (e.g., phosphate buffer, pH 7.0)
-
Reducing agent (e.g., DPDT, DTT)
-
Spectrophotometer capable of measuring absorbance at 650 nm
Procedure:
-
Insulin Solution Preparation: Prepare a stock solution of bovine insulin in a slightly acidic solution (e.g., 0.01 M HCl) and then dilute it into the reaction buffer to a final concentration of, for example, 0.2 mg/mL. The solution should be clear.
-
Reaction Initiation: In a cuvette, mix the insulin solution with the reducing agent at the desired concentration.
-
Turbidity Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 650 nm over time. The increase in turbidity is due to the precipitation of the reduced insulin B chain.
-
Data Analysis: The rate of reduction can be determined from the initial slope of the absorbance versus time curve. Compare the rates obtained with different reducing agents to assess their relative efficiencies.[11][12]
Workflow for Disulfide Reduction Assay
Section 3: Synthesis of this compound and DPDT
The synthesis of this compound is a straightforward process involving the N-benzylation of 2-aminopropane-1,3-diol. This intermediate is then converted to its dithiol derivative, DPDT, through a two-step process.
Synthesis of this compound
Reactants:
-
2-aminopropane-1,3-diol
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
Procedure:
-
A solution of 2-aminopropane-1,3-diol in ethanol is stirred with anhydrous potassium carbonate.
-
Benzyl bromide is added dropwise to the stirring solution.
-
The mixture is refluxed for approximately 16 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is worked up with saturated sodium bicarbonate and extracted with ethyl acetate.
-
The organic layer is dried and concentrated to yield this compound.
Synthesis of 2-(dibenzylamino)propane-1,3-dithiol (DPDT)
From this compound:
-
The diol is first converted to a dithioacetate intermediate by reaction with thionyl chloride followed by potassium thioacetate.
-
The resulting S,S'-(2-(dibenzylamino)propane-1,3-diyl) diethanethioate is then treated with anhydrous HCl in methanol to remove the acetyl groups, affording DPDT as a white solid.
Conclusion
This compound is a valuable synthetic intermediate. Its core structure is present in potent immunosuppressive drugs like Fingolimod, which have revolutionized the treatment of autoimmune diseases. Furthermore, its dithiol derivative, DPDT, shows promise as a stable and effective disulfide-reducing agent, offering a viable alternative to traditional reagents like DTT. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions regarding the use of these compounds and their analogs in their experimental workflows. Further research into the direct biological activities of this compound and the optimization of its derivatives could lead to the development of new therapeutic agents and research tools.
References
- 1. Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fingolimod modulates T cell phenotype and regulatory T cell plasticity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent immunosuppressants, 2-alkyl-2-aminopropane-1,3-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immune Cell Profiling During Switching from Natalizumab to Fingolimod Reveals Differential Effects on Systemic Immune-Regulatory Networks and on Trafficking of Non-T Cell Populations into the Cerebrospinal Fluid—Results from the ToFingo Successor Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agscientific.com [agscientific.com]
- 8. broadpharm.com [broadpharm.com]
- 9. agscientific.com [agscientific.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Methods of measuring protein disulfide isomerase activity: a critical overview [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for 2-(Dibenzylamino)propane-1,3-diol
Disclaimer: This document provides guidance on the proper disposal of 2-(Dibenzylamino)propane-1,3-diol based on general laboratory safety principles and information available for similar chemical compounds. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures should be adapted in accordance with your institution's specific hazardous waste management protocols and in consultation with your Environmental Health and Safety (EHS) department.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Safety Goggles: To protect against potential splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Lab Coat: To protect clothing and skin.
Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
II. Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for assessing potential hazards and determining the appropriate disposal route.
| Property | Value |
| Molecular Formula | C₁₇H₂₁NO₂ |
| Molecular Weight | 271.35 g/mol |
| Appearance | Not specified (likely a solid or liquid) |
| Solubility | No data available |
| Incompatibilities | Likely incompatible with strong oxidizing agents, similar to other amino-alcohol compounds.[1][2] |
Data sourced from PubChem and other chemical suppliers.[3][4][5][6]
III. Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Classification:
-
Treat this compound as a hazardous waste.
-
Consult your institution's EHS guidelines for specific waste categorization. It may be classified as a non-halogenated organic waste.
-
-
Waste Collection and Segregation:
-
Collect waste this compound in a designated, compatible, and properly sealed waste container.[7][8][9]
-
Ensure the container is made of a material that will not react with the chemical.
-
Do not mix this waste with incompatible materials, such as strong oxidizing agents.[7][10]
-
Store the waste container in a designated satellite accumulation area within the laboratory.[10][11]
-
-
Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste."[8][9][10]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[8]
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
-
Provide the name and contact information of the generating researcher or lab.
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
IV. Disposal of Contaminated Materials
-
Empty Containers:
-
If the original container of this compound is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[8][11]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[7][8][14]
-
After triple-rinsing and air-drying in a fume hood, the container's label should be defaced or removed, and it can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[7][11]
-
-
Contaminated PPE and Labware:
-
Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in a designated solid hazardous waste container.
-
Contaminated labware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous waste.
-
V. Spill and Emergency Procedures
-
Minor Spills:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your colleagues and supervisor.
-
Contact your institution's EHS or emergency response team for assistance.
-
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound waste.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C17H21NO2 | CID 11011093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|246232-73-5 - MOLBASE Encyclopedia [m.molbase.com]
- 5. keyorganics.net [keyorganics.net]
- 6. 246232-73-5 | this compound | Aryls | Ambeed.com [ambeed.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. vumc.org [vumc.org]
Personal protective equipment for handling 2-(Dibenzylamino)propane-1,3-diol
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(Dibenzylamino)propane-1,3-diol.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with analogous aminodiol compounds.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or EN 166 standards.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Consult the manufacturer's compatibility chart for specific breakthrough times.[1] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the compound, especially in powdered form or when creating solutions, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.
Receipt and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from strong oxidizing agents.[1]
Preparation and Use:
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have spill control materials readily available.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers. For solutions, use appropriate volumetric glassware.
-
Dissolving: When preparing solutions, add the compound slowly to the solvent to avoid splashing.
-
Reaction Setup: If used in a reaction, ensure the apparatus is set up securely in a fume hood.
Spill and Exposure Procedures:
| Procedure | Action |
| Minor Spill | Absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Ventilate the area. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with the compound should be disposed of in a designated hazardous waste container.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not dispose of down the drain or in regular trash.
Experimental Workflow: Synthesis of this compound
The following diagram illustrates a general workflow for the synthesis of this compound, as adapted from available literature. This serves as a visual guide to the key steps involved.
Caption: Synthesis workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
